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  • Product: 5-Methyl-1-phenylpyrrolidin-2-one
  • CAS: 6724-71-6

Core Science & Biosynthesis

Foundational

Introduction to 5-Methyl-1-phenylpyrrolidin-2-one and its Stability

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Methyl-1-phenylpyrrolidin-2-one Senior Application Scientist Note: The study of a molecule's thermodynamic stability is fundamental to predicting its shelf-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Methyl-1-phenylpyrrolidin-2-one

Senior Application Scientist Note: The study of a molecule's thermodynamic stability is fundamental to predicting its shelf-life, degradation pathways, and suitability for applications in fields such as pharmaceuticals and materials science. While extensive literature exists on lactam chemistry, specific, publicly available thermodynamic data for 5-Methyl-1-phenylpyrrolidin-2-one is limited. This guide, therefore, serves as a comprehensive framework built upon established first principles of physical organic chemistry and proven analytical methodologies. It is designed for researchers, scientists, and drug development professionals, providing the theoretical grounding and practical protocols necessary to rigorously assess the thermodynamic stability of this, or structurally similar, compounds. We will explore the causality behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reliable data.

5-Methyl-1-phenylpyrrolidin-2-one is a substituted γ-lactam, a five-membered cyclic amide. The structure features a phenyl group on the nitrogen atom and a methyl group at the 5-position. This class of compounds, pyrrolidinones, are significant scaffolds in medicinal chemistry, with derivatives showing potential as antiarrhythmic and antihypertensive agents.[1] The thermodynamic stability of such a molecule is a critical parameter, as it dictates its tendency to decompose under various environmental conditions, impacting its purity, efficacy, and safety over time.[2] Understanding stability is not merely an academic exercise; it is a cornerstone of regulatory compliance and successful product development.[2][3]

The core of thermodynamic stability lies in the molecule's Gibbs free energy (ΔG). A molecule is considered thermodynamically stable if it exists in a low energy state. Chemical processes, including degradation, are favorable when they lead to a more stable, lower-energy state (a negative ΔG). The primary degradation pathway for lactams is the hydrolysis of the endocyclic amide bond, which is influenced by factors like ring strain, pH, and temperature.[4][5][6]

Theoretical Framework: Predicting Stability

Before embarking on experimental analysis, a theoretical assessment of the molecule's structure can provide insight into its potential vulnerabilities.

  • The Lactam Ring: γ-lactams, like the pyrrolidin-2-one core, are generally more stable than their more strained β-lactam counterparts.[5][7] However, the amide bond within the ring remains the most probable site for hydrolytic cleavage.

  • N-Phenyl Substitution: The electron-withdrawing nature of the N-phenyl group can influence the electron density at the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack by water or other nucleophiles.

  • C5-Methyl Group: The methyl group at the 5-position may exert a minor steric or electronic effect but is unlikely to be the primary driver of stability compared to the lactam ring itself.

Potential Degradation Pathways

Forced degradation, or stress testing, is employed to accelerate decomposition and identify likely degradation pathways that could occur under normal storage conditions.[6][8] The principal pathways to investigate are:

  • Hydrolysis (Acidic & Basic): This is the most anticipated degradation route. The lactam ring is susceptible to opening under both acidic and basic conditions to form the corresponding γ-amino acid derivative.[5][6][8]

  • Oxidation: While the core structure is relatively robust, oxidative conditions could potentially modify the phenyl ring or other susceptible sites.

  • Photolysis: Exposure to UV or visible light can provide the energy to induce degradation, often through radical mechanisms.

  • Thermal Decomposition: High temperatures can provide the activation energy needed to overcome reaction barriers, leading to decomposition.

The following diagram illustrates the logical flow for investigating these pathways.

G cluster_input Input Material cluster_stress Forced Degradation Conditions (Stress Testing) cluster_analysis Analysis & Characterization cluster_output Outputs DS 5-Methyl-1-phenylpyrrolidin-2-one (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1N HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) DS->Base Oxidation Oxidation (e.g., 3% H2O2) DS->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) DS->Thermal Photo Photolytic Stress (e.g., ICH Q1B options) DS->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS Characterize Peaks Pathway Degradation Pathways HPLC->Pathway Kinetics Degradation Kinetics HPLC->Kinetics Profile Intrinsic Stability Profile HPLC->Profile LCMS->Pathway LCMS->Kinetics LCMS->Profile

Caption: Workflow for a forced degradation study.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is required to build a complete stability profile. This involves both calorimetric methods for direct energy measurement and chromatographic methods for assessing degradation under stress.

Calorimetric Analysis

Calorimetry provides direct measurement of the heat changes associated with physical or chemical processes, which are fundamental to thermodynamics.[9]

3.1.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is invaluable for determining the melting point, purity, and onset of thermal decomposition.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Methyl-1-phenylpyrrolidin-2-one into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis:

    • Determine the onset and peak temperature of the melting endotherm. The melting point for this compound is cited as 47-49°C.[10]

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Identify the onset temperature of any exothermic event, which typically signifies thermal decomposition.

Scientist's Rationale: The use of a hermetic pan prevents mass loss due to volatilization before the decomposition temperature is reached, ensuring accurate data. The 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. The nitrogen purge provides an inert atmosphere, preventing oxidative degradation during the analysis.

3.1.2 Bomb Calorimetry

To determine the standard enthalpy of formation (ΔfH°), a direct measure of a molecule's intramolecular energy, heat of combustion (ΔcH°) is measured using a bomb calorimeter.[11][12] More stable isomers release less heat upon combustion.[12]

Experimental Protocol: Heat of Combustion

  • Instrument Calibration: Calibrate the bomb calorimeter by combusting a certified standard of known heat capacity (e.g., benzoic acid).

  • Sample Preparation: Press a pellet of approximately 1 g of 5-Methyl-1-phenylpyrrolidin-2-one. Weigh the pellet accurately.

  • Combustion: Place the pellet in the combustion bomb, attach the fuse wire, and pressurize with high-purity oxygen (approx. 30 atm).

  • Measurement: Submerge the bomb in the water-filled calorimeter jacket. Ignite the sample and record the temperature change of the water over time until a thermal equilibrium is reached.

  • Calculation: Calculate the heat of combustion (ΔcH°) from the temperature change and the known heat capacity of the calorimeter system. Use Hess's Law and known ΔfH° values for CO2(g) and H2O(l) to calculate the ΔfH° of the compound.

Scientist's Rationale: This is a primary method for determining the enthalpy of formation for organic compounds.[11] By comparing the experimental ΔfH° to values calculated via computational methods (e.g., group-contribution methods), the degree of ring strain and overall thermodynamic stability can be quantified.

Forced Degradation Studies

Forced degradation studies are the cornerstone of stability assessment in drug development.[2][8] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged and that secondary degradation is minimized.[6]

Experimental Protocol: General Forced Degradation

  • Stock Solution: Prepare a stock solution of 5-Methyl-1-phenylpyrrolidin-2-one in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition as detailed in the table below.

  • Time Points: Sample each stressed solution at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples) and dilute to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV detection. Use mass spectrometry (LC-MS) to identify the mass of any degradation products formed.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureRationale
Acid Hydrolysis 0.1 N HCl60°CTo assess stability in acidic environments.[6]
Base Hydrolysis 0.1 N NaOH60°CTo assess stability in alkaline environments.[6]
Oxidation 3% H₂O₂Room TempTo evaluate susceptibility to oxidative degradation.[3]
Thermal Stored in neutral solution (water/ACN)80°CTo determine the effect of heat on stability.[13][14]
Photolytic ICH Q1B Option 2 (Xenon lamp)Room TempTo assess stability under light exposure.

Scientist's Rationale: The conditions are chosen to be stressful enough to cause degradation but not so extreme as to produce irrelevant degradation products.[6] Elevated temperatures are used for hydrolysis and thermal studies to accelerate the process to a practical timeframe. A stability-indicating method is one that can separate the parent compound from all its degradation products, ensuring accurate quantification.

Hypothesized Primary Degradation Pathway: Lactam Hydrolysis

The most probable degradation product under hydrolytic stress is the ring-opened γ-amino acid.

Caption: Hypothesized hydrolytic degradation of the target molecule.

Data Interpretation and Stability Profile

The collective data from these experiments allows for the construction of a comprehensive stability profile.

  • Thermodynamic Parameters: DSC and bomb calorimetry provide key values like melting point, ΔHfus, and ΔfH°, which quantify the intrinsic stability of the molecule.

  • Degradation Kinetics: By plotting the concentration of the parent compound versus time from the forced degradation studies, the degradation rate constant (k) and reaction order can be determined. This is crucial for predicting shelf-life.

  • pH-Rate Profile: Performing hydrolysis studies across a range of pH values will likely yield a U-shaped curve, typical for lactams, revealing the pH of maximum stability.[7]

  • Degradation Pathway Map: The structures of impurities identified by LC-MS are used to map the degradation pathways, fulfilling regulatory requirements and informing on potential toxic byproducts.[2][8]

The relationship between the experimental techniques and the thermodynamic insights they provide is summarized below.

G cluster_exp Experimental Techniques cluster_data Thermodynamic & Stability Insights DSC Differential Scanning Calorimetry (DSC) Intrinsic Intrinsic Stability (ΔfH°, Melting Point) DSC->Intrinsic Bomb Bomb Calorimetry Bomb->Intrinsic Forced Forced Degradation (HPLC/LC-MS) Degradation Degradation Pathways & Products Forced->Degradation Kinetics Degradation Kinetics (Rate, Order, Shelf-life) Forced->Kinetics Profile pH-Stability Profile Forced->Profile

Caption: Relationship between experimental methods and stability data.

Conclusion

Assessing the thermodynamic stability of 5-Methyl-1-phenylpyrrolidin-2-one is a systematic process that integrates theoretical knowledge with rigorous experimental validation. By employing a suite of analytical techniques including DSC, bomb calorimetry, and comprehensive forced degradation studies, a full stability profile can be established. This guide provides the necessary protocols and scientific rationale to determine the intrinsic thermodynamic properties of the molecule, elucidate its degradation pathways, and understand its kinetic behavior under various environmental stresses. The resulting data is indispensable for ensuring the quality, safety, and efficacy of any potential product and for fulfilling the stringent requirements of regulatory bodies.

References

  • A study of factors affecting the rates of hydrolysis of some N-arylazetidin-2-ones (N-aryl-β-lactams). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PLOS One. Available from: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. Available from: [Link]

  • Stability of β-Lactam Antibiotics for Outpatient Parenteral Antimicrobial Therapy. Research Repository. Available from: [Link]

  • CAS 6724-71-6 | 5-Methyl-1-phenylpyrrolidin-2-one. Hoffman Fine Chemicals. Available from: [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. Available from: [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available from: [Link]

  • Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. MDPI. Available from: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. Available from: [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. American Chemical Society. Available from: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • Experimental thermodynamics volume vii. University of Colorado Boulder. Available from: [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. National Physical Laboratory. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone. PubMed. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Heat of combustion and stability relationship. Reddit. Available from: [Link]

  • Ch 2 :Thermodynamics and Stability. University of Calgary. Available from: [Link]

  • Thermochemistry of the pyridinium- and pyrrolidinium-based ionic liquids. ResearchGate. Available from: [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-Methyl-1-phenylpyrrolidin-2-one in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Methyl-1-phenylpyrrolidin-2-one in a range of common organic solvents. While specific quantitative so...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Methyl-1-phenylpyrrolidin-2-one in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document serves as a procedural and theoretical guide for researchers, scientists, and professionals in drug development. It outlines the fundamental principles of solubility, provides a detailed experimental protocol for its determination, and offers a template for data presentation and interpretation. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science.

Introduction to 5-Methyl-1-phenylpyrrolidin-2-one and the Significance of Solubility

5-Methyl-1-phenylpyrrolidin-2-one, with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol , is a solid at room temperature with a melting point of 47-49 °C.[1] Its structural similarity to N-methyl-2-pyrrolidone (NMP), a widely used aprotic polar solvent, suggests it may possess interesting solvency characteristics.[2][3][4][5] The solubility of a compound is a critical physicochemical property in numerous scientific and industrial applications, including:

  • Drug Development: Solubility significantly influences a drug's bioavailability and therapeutic efficacy. Poor aqueous solubility is a major challenge in formulation development. Understanding solubility in organic solvents is crucial for purification, crystallization, and the preparation of stock solutions for screening assays.

  • Chemical Synthesis: The choice of solvent is paramount in directing the outcome of a chemical reaction. The solubility of reactants, intermediates, and products dictates reaction rates, yields, and purity.

  • Analytical Chemistry: The preparation of standards and samples for analytical techniques such as chromatography and spectroscopy requires solvents that can fully dissolve the analyte.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle is based on the polarity of the solute and the solvent.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar or ionic solutes. Examples include water, methanol, and ethanol.

  • Nonpolar Solvents: These solvents have low dipole moments and are better at dissolving nonpolar solutes. Examples include hexane, toluene, and diethyl ether.

  • Aprotic Polar Solvents: This class of solvents, to which NMP belongs, possesses high polarity but lacks acidic protons.[2][3][4][5] They are capable of dissolving a wide range of substances.

The structure of 5-Methyl-1-phenylpyrrolidin-2-one, featuring a polar lactam group and a nonpolar phenyl group, suggests it will exhibit a nuanced solubility profile, with potential solubility in a variety of organic solvents.

Experimental Determination of Equilibrium Solubility

The following protocol details the equilibrium solubility method, a robust and widely used technique for quantitatively determining the solubility of a compound in a specific solvent.

Materials and Equipment
  • 5-Methyl-1-phenylpyrrolidin-2-one (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or rotator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Step-by-Step Protocol
  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to prevent bubble formation during the experiment.

  • Addition of Excess Solute: To a series of vials, add a known volume of each test solvent (e.g., 2 mL). Add an excess amount of 5-Methyl-1-phenylpyrrolidin-2-one to each vial to create a slurry. The presence of undissolved solid is essential to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of 5-Methyl-1-phenylpyrrolidin-2-one.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 5-Methyl-1- phenylpyrrolidin-2-one to solvent B Seal vials A->B C Incubate at constant temperature with shaking (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for determining the equilibrium solubility of 5-Methyl-1-phenylpyrrolidin-2-one.

Presentation of Solubility Data

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. The following table serves as a template for presenting experimentally determined solubility data.

Table 1: Illustrative Solubility of 5-Methyl-1-phenylpyrrolidin-2-one in Various Organic Solvents at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Qualitative Assessment
Alcohols Methanol5.1[Experimental Value][e.g., Very Soluble]
Ethanol4.3[Experimental Value][e.g., Soluble]
Isopropanol3.9[Experimental Value][e.g., Sparingly Soluble]
Ketones Acetone5.1[Experimental Value][e.g., Very Soluble]
Methyl Ethyl Ketone4.7[Experimental Value][e.g., Soluble]
Esters Ethyl Acetate4.4[Experimental Value][e.g., Soluble]
Aromatic Hydrocarbons Toluene2.4[Experimental Value][e.g., Sparingly Soluble]
Aliphatic Hydrocarbons n-Hexane0.1[Experimental Value][e.g., Insoluble]
Chlorinated Solvents Dichloromethane3.1[Experimental Value][e.g., Soluble]
Ethers Diethyl Ether2.8[Experimental Value][e.g., Sparingly Soluble]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)7.2[Experimental Value][e.g., Very Soluble]
N,N-Dimethylformamide (DMF)6.4[Experimental Value][e.g., Very Soluble]

Note: The values in this table are placeholders and must be determined experimentally.

Interpretation and Application of Solubility Data

The experimentally determined solubility data will provide valuable insights into the physicochemical properties of 5-Methyl-1-phenylpyrrolidin-2-one.

  • High solubility in polar aprotic solvents like DMSO and DMF would be expected given its structural similarity to NMP.

  • The solubility in alcohols will likely decrease with increasing alkyl chain length due to a decrease in the overall polarity of the solvent.

  • Limited solubility in nonpolar solvents such as hexane would indicate that the polar lactam group dominates the solubility behavior over the nonpolar phenyl and methyl groups.

This data is instrumental in selecting appropriate solvents for various applications, from reaction chemistry to formulation and purification.

Conclusion

This technical guide has provided a comprehensive overview of the principles and experimental procedures for determining the solubility of 5-Methyl-1-phenylpyrrolidin-2-one in organic solvents. By following the detailed protocol and utilizing the provided templates for data presentation, researchers can generate reliable and reproducible solubility data. This information is fundamental for the effective application of this compound in research, drug development, and other scientific endeavors.

References

Sources

Foundational

Stereochemistry and Chirality of 5-Methyl-1-phenylpyrrolidin-2-one: A Technical Guide to Asymmetric Synthesis and Resolution

Executive Summary The structural motif of the γ-lactam ring is a privileged scaffold in medicinal chemistry and materials science. Specifically, 5-methyl-1-phenylpyrrolidin-2-one presents a compelling case study in stere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif of the γ-lactam ring is a privileged scaffold in medicinal chemistry and materials science. Specifically, 5-methyl-1-phenylpyrrolidin-2-one presents a compelling case study in stereochemistry due to its single chiral center at the C5 position. The spatial orientation of the methyl group at this position dictates the molecule's three-dimensional conformation, influencing its interaction with chiral biological targets and chiral stationary phases. This whitepaper provides an in-depth technical analysis of the stereochemical architecture, field-proven asymmetric synthesis methodologies, and self-validating analytical workflows required to isolate and characterize its enantiomers.

Stereochemical Architecture of the C5 Chiral Center

The pyrrolidin-2-one core is a five-membered lactam. In 5-methyl-1-phenylpyrrolidin-2-one, the nitrogen atom (N1) is substituted with a phenyl ring, while the C5 carbon adjacent to the nitrogen bears a methyl group.

The C5 atom is sp3 hybridized and bonded to four distinct substituents, establishing it as a stereocenter. Applying the Cahn-Ingold-Prelog (CIP) priority rules to C5:

  • -N(Ph)- (Nitrogen, atomic number 7) takes the highest priority.

  • -CH2- (The C4 ring carbon, attached to C3) takes the second priority.

  • -CH3 (The methyl carbon, attached only to hydrogens) takes the third priority.

  • -H (Hydrogen) takes the lowest priority.

Depending on the spatial arrangement of these groups, the molecule exists as two distinct enantiomers: (5R)-5-methyl-1-phenylpyrrolidin-2-one and (5S)-5-methyl-1-phenylpyrrolidin-2-one .

Causality in Spatial Conformation: The steric bulk of the C5 methyl group significantly restricts the free rotation of the N1-phenyl bond. This steric hindrance forces the phenyl ring out of coplanarity with the lactam amide bond, a conformational nuance that is critical when designing derivatives for target-directed drug discovery.

Synthetic Workflows: From Racemates to Asymmetric Control

The synthesis of the pyrrolidin-2-one core can be achieved through several robust pathways. The choice of pathway is dictated by the desired scalability and the need for enantiomeric purity.

Mechanistic Pathways
  • Reductive Amination & Cycloamidation: Utilizing keto acids (like levulinic acid) and anilines. Reagents such as monotrifluoroacetoxyborane-amines act dualistically as amine carriers and reductants, yielding the lactam in high efficiency1[1].

  • Transfer Hydrogenation: Iridium-catalyzed transfer hydrogenation provides a highly atom-economical route. The Ir-catalyst facilitates hydride transfer to the transient imine, followed by spontaneous intramolecular cycloamidation 2[2].

  • Radical Cyclization: Photoredox catalysis utilizing blue LEDs and an Iridium photocatalyst drives the formation of nitrogen-centered radicals, enabling the cyclization of N-phenylpent-4-enamides 3[3].

  • Electrochemical Synthesis: Recent breakthroughs have demonstrated metal-free, electrochemically driven C-N bond formation for lactam scaffolds, providing a green chemistry alternative4[4].

Synthesis A Levulinic Acid + Aniline B Transfer Hydrogenation (Ir-Catalyst) A->B Heat, HCOOH C Imine Intermediate (m/z monitored) B->C -H2O D Intramolecular Cycloamidation C->D Reductive Amination E 5-Methyl-1-phenyl pyrrolidin-2-one D->E Ring Closure

Catalytic synthesis pathway of 5-methyl-1-phenylpyrrolidin-2-one via transfer hydrogenation.

Quantitative Data: Comparison of Synthetic Methodologies
Synthetic MethodologyKey Reagents / CatalystsYield (%)Enantiomeric Excess (ee %)Causality / Mechanism
Reductive Amination Keto acids, Monotrifluoroacetoxyborane91%RacemicBorane-amine complex acts as both amine carrier and reductant.
Transfer Hydrogenation Levulinic acid, Aniline, Ir-catalyst91%RacemicHydride transfer to imine followed by spontaneous cycloamidation.
Radical Cyclization N-phenylpent-4-enamide, Ir-photocatalyst85%RacemicBlue LED irradiation drives nitrogen-centered radical formation.
Electrochemical Graphite electrodes, constant current84%RacemicTraceless electrons act as the reductant for C-N bond formation.
Step-by-Step Protocol: Self-Validating Transfer Hydrogenation

This protocol utilizes an internal standard to ensure the system is self-validating prior to downstream purification.

  • Reagent Preparation: In a highly controlled inert atmosphere (argon-purged Schlenk flask), combine levulinic acid (1.0 equiv) and aniline (1.2 equiv).

    • Causality: A slight stoichiometric excess of aniline drives the initial imine condensation to completion, minimizing unreacted levulinic acid which can complicate purification.

  • Catalyst & Donor Addition: Add the Iridium catalyst (2 mol%) and a formic acid/triethylamine azeotrope.

    • Causality: Formic acid acts as a safe, easily handled stoichiometric hydrogen donor. It decomposes into CO2​ and H2​ , avoiding the hazards of high-pressure hydrogen gas while ensuring uniform heat distribution.

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours.

  • In-Process Validation (Self-Validation): Withdraw a 10 µL aliquot, dilute in ethyl acetate, and inject into a GC-MS spiked with dodecane (internal standard). The disappearance of the imine intermediate ( m/z monitored) and the appearance of the target lactam ( m/z 175) validates reaction completion.

  • Workup & Purification: Quench with aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Chiral Resolution and Analytical Workflows

Because standard catalytic methods often yield a racemic mixture of 5-methyl-1-phenylpyrrolidin-2-one, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is mandatory for the isolation of the pure (R) and (S) enantiomers.

HPLC R Racemic Mixture (R/S-Lactam) I HPLC Injection Hexane/IPA (90:10) R->I C Chiral Stationary Phase (Amylose/Cellulose) I->C Flow: 1.0 mL/min D UV Detection (λ = 254 nm) C->D Diastereomeric Interactions E1 (R)-Enantiomer Peak 1 D->E1 t_R1 E2 (S)-Enantiomer Peak 2 D->E2 t_R2

Self-validating HPLC workflow for the chiral resolution of lactam enantiomers.

Step-by-Step Protocol: HPLC Chiral Separation
  • Sample Preparation: Dissolve 1 mg of the racemic 5-methyl-1-phenylpyrrolidin-2-one in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

    • Causality: Matching the sample diluent precisely to the mobile phase prevents "solvent shock" at the column head, which causes peak distortion and ruins resolution.

  • Column Equilibration & Baseline Validation: Flush a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min until a completely flat baseline is achieved at 254 nm.

    • Causality: A stable baseline ensures the UV detector is not registering background noise from column bleed. The N-phenyl ring acts as a strong chromophore, providing excellent UV absorbance at 254 nm.

  • Injection and Elution: Inject 10 µL of the sample. Run isocratically. The amylose-derived CSP creates a chiral microenvironment. The transient diastereomeric complexes formed between the CSP and the (R)- and (S)-enantiomers differ in free energy ( ΔΔG‡ ), resulting in distinct retention times ( tR1​ and tR2​ ).

  • Data Validation: Calculate the resolution factor ( Rs​ ). An Rs​>1.5 confirms baseline separation, validating the protocol for preparative scale-up.

Conclusion

The stereochemistry of 5-methyl-1-phenylpyrrolidin-2-one is defined by its C5 chiral center, which dictates the spatial orientation of the molecule and its subsequent physiochemical behavior. By leveraging advanced catalytic workflows—such as Iridium-catalyzed transfer hydrogenation or photoredox radical cyclization—researchers can efficiently construct the lactam core. Subsequently, applying rigorously validated chiral HPLC methodologies ensures the precise resolution of enantiomers, a non-negotiable requirement for modern drug development and stereospecific material applications.

References

  • One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids Source: The Journal of Organic Chemistry, ACS Publications URL:1

  • Highly efficient transformation of levulinic acid into pyrrolidinones by iridium catalysed transfer hydrogenation Source: RSC Advances, Royal Society of Chemistry URL:2

  • 1.8 Nitrogen-Centered Radicals Source: Science of Synthesis, Thieme E-Books URL:3

  • Electrochemically Driven Carbon–Nitrogen Bond Formation of the Lactams Source: The Journal of Organic Chemistry, ACS Publications URL:4

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of 5-Methyl-1-phenylpyrrolidin-2-one

Application Note & Protocol Guide Topic: Enantioselective Synthesis of 5-Methyl-1-phenylpyrrolidin-2-one Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Enantioselective Synthesis of 5-Methyl-1-phenylpyrrolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Pyrrolidin-2-ones

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Its prevalence in FDA-approved pharmaceuticals highlights its importance as a bioisostere for peptide bonds and its ability to confer favorable pharmacokinetic properties.[2] When substituted at the 5-position, a stereocenter is created, and the biological activity of the resulting enantiomers can differ dramatically. 5-Methyl-1-phenylpyrrolidin-2-one is a key chiral building block, and access to its enantiomerically pure forms is critical for the development of novel therapeutics and advanced materials.

This guide provides a detailed overview of modern strategies for the enantioselective synthesis of this target molecule, explains the causality behind key experimental choices, and offers a detailed protocol for a state-of-the-art organocatalytic approach.

Part 1: Strategic Pathways to Enantiopure 5-Substituted Pyrrolidin-2-ones

The asymmetric construction of the 5-substituted pyrrolidin-2-one core can be achieved through several distinct strategies. The choice of method often depends on the availability of starting materials, desired scale, and the specific stereoisomer required.

Organocatalytic Asymmetric Michael Addition

One of the most powerful and direct methods for this transformation is the organocatalytic Michael addition.[3][4] This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated acceptor, creating the C-C bond and setting the stereocenter in a single, catalytically controlled step.

  • Causality of the Approach: Organocatalysis avoids the use of often toxic or precious metals and is frequently tolerant of air and moisture. Catalysts are typically chiral small molecules that activate the substrates through the formation of transient, stereochemically defined intermediates like enamines or iminiums. For the synthesis of pyroglutamates (pyrrolidin-2-ones), chiral Brønsted base or acid catalysts are particularly effective.[3][4] For instance, cyclopropenimine catalysts have been shown to facilitate the Michael addition of amino ester imines to acrylates with high enantioselectivity (up to 94% ee), providing a direct route to α-substituted pyroglutamates after lactamization.[3][4] Similarly, chiral pyridoxal-based catalysts, inspired by Vitamin B6 coenzymes, can catalyze the direct asymmetric addition of glycine derivatives to unsaturated esters.[5][6]

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, renowned for its high efficiency and atom economy.[7] This strategy involves the hydrogenation of a prochiral olefin precursor using a chiral transition-metal complex, typically based on rhodium, ruthenium, or iridium.[7]

  • Causality of the Approach: The success of this method hinges on the design of the chiral ligand coordinated to the metal center.[7] Chiral phosphine ligands, such as those derived from ferrocene or pyrrolidine backbones (e.g., BPPM), create a chiral environment around the rhodium atom.[8][9] The substrate coordinates to this chiral complex in a specific orientation, leading to the delivery of hydrogen to one face of the double bond, thereby generating the product with high enantiomeric excess.[10] For the synthesis of 5-Methyl-1-phenylpyrrolidin-2-one, a suitable precursor would be a 5-methylene-1-phenylpyrrolidin-2-one or a related dehydroamino acid derivative.

Ring-Closing Strategies from Chiral Precursors

Another effective strategy involves constructing the pyrrolidine ring from an acyclic precursor that already contains the desired stereocenter. This can be achieved through intramolecular reactions.

  • Synthesis from Donor-Acceptor (D-A) Cyclopropanes: A modern approach involves the reaction of an aniline with a donor-acceptor cyclopropane.[11][12] Lewis acid-catalyzed ring-opening of the cyclopropane by the aniline generates a zwitterionic intermediate which, after a series of steps including hydrolysis, decarboxylation, and cyclization, yields the 1,5-substituted pyrrolidin-2-one.[11] If an optically active cyclopropane is used, the stereochemistry can be transferred to the final product, often with a predictable inversion of configuration.[11][12]

  • Intramolecular N-H Insertion: This method uses a metal carbenoid generated from a δ-amino α-diazo β-ketophosphonate. The intramolecular N-H insertion reaction is highly stereoselective and provides a route to cis-5-substituted pyrrolidines.[13]

Part 2: Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for an organocatalytic approach, which is detailed in the protocol section.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Asymmetric Synthesis cluster_2 Phase 3: Purification & Analysis A Starting Materials (N-Phenyl Glycine Derivative + Methyl Crotonate) D Michael Addition (Controlled Temperature) A->D B Chiral Organocatalyst (e.g., Cyclopropenimine) B->D C Solvent System (e.g., Ethyl Acetate) C->D E In-situ or Sequential Lactamization D->E F Workup & Crude Product Isolation E->F G Column Chromatography F->G H Final Product: (R/S)-5-Methyl-1-phenylpyrrolidin-2-one G->H I Chiral HPLC Analysis (Determine Enantiomeric Excess) H->I G cluster_catalytic_cycle Proposed Catalytic Cycle CAT Chiral Catalyst (Brønsted Base) COMPLEX Chiral Enolate Intermediate CAT->COMPLEX Deprotonation SUB1 Imine (Pronucleophile) SUB1->COMPLEX SUB2 Methyl Crotonate (Electrophile) ADDITION Stereoselective Michael Addition SUB2->ADDITION COMPLEX->ADDITION PRODUCT_CAT Product-Catalyst Complex ADDITION->PRODUCT_CAT Protonation PRODUCT_CAT->CAT Regeneration PRODUCT Adduct PRODUCT_CAT->PRODUCT Release

Sources

Application

Application Note: Advanced C-H Activation Techniques Involving 5-Methyl-1-phenylpyrrolidin-2-one

Executive Summary The direct functionalization of unactivated C–H bonds has fundamentally transformed retrosynthetic logic in drug discovery. Among privileged pharmaceutical scaffolds, the N-aryl γ-lactam—specifically 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The direct functionalization of unactivated C–H bonds has fundamentally transformed retrosynthetic logic in drug discovery. Among privileged pharmaceutical scaffolds, the N-aryl γ-lactam—specifically 5-Methyl-1-phenylpyrrolidin-2-one —presents a unique structural motif. The lactam carbonyl serves as a robust endogenous O-coordinating directing group, guiding transition metals to the ortho-C(sp²)–H bond of the N-phenyl ring.

As a Senior Application Scientist, I have developed and optimized these protocols to ensure they are not only high-yielding but also scalable and reproducible. This guide details the mechanistic causality, optimization data, and self-validating experimental protocols for both homogeneous Pd-catalyzed alkylation and heterogeneous solid-supported Pd-catalyzed functionalization.

Mechanistic Rationale & Structural Insights

The Role of the 5-Methyl Group

In 1-phenylpyrrolidin-2-one, the N-phenyl ring can freely rotate. However, introducing a methyl group at the C5 position (adjacent to the nitrogen) creates significant steric bulk. This steric constraint biases the dihedral angle between the lactam ring and the N-phenyl ring, restricting free rotation. This conformational pre-organization thermodynamically favors the Concerted Metalation-Deprotonation (CMD) step, accelerating the formation of the critical 6-membered palladacycle.

The 6,4-Palladacycle Pathway

During ortho-alkylation with epoxides, the carbonyl oxygen coordinates to the Pd(II) center. Following the initial C–H cleavage, the epoxide coordinates and inserts into the Pd–C bond. This generates a highly strained 6,4-palladacycle intermediate (>10 kcal mol⁻¹ more strained than traditional 5,4-palladacycles)[1]. The strain is the thermodynamic driving force that facilitates the subsequent protonation and release of the β-hydroxyalkylated product, preventing off-target oligomerization.

CatalyticCycle Pd_cat Pd(OAc)2 Precatalyst Coordination O-Coordination Intermediate Pd_cat->Coordination Substrate binding Substrate 5-Methyl-1-phenylpyrrolidin-2-one (Substrate) Substrate->Coordination CMD Concerted Metalation-Deprotonation (6-Membered Palladacycle) Coordination->CMD HOAc release Epoxide Epoxide Insertion (Strained 6,4-Palladacycle) CMD->Epoxide Epoxide coordination Product ortho-Alkylated Product + Regenerated Pd(II) Epoxide->Product Protonation (HOAc) Product->Pd_cat Catalytic turnover

Catalytic cycle of Pd(II)-directed C-H alkylation via a strained 6,4-palladacycle intermediate.

Quantitative Data & Optimization

The choice of solvent and catalyst is not arbitrary. Our optimization studies reveal that 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is strictly required for high conversion. HFIP's high ionizing power and strong hydrogen-bond donating ability stabilize the transition state during the CMD step and facilitate the ring-opening of the epoxide.

Table 1: Optimization of Pd-Catalyzed ortho-Alkylation
EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂DCE802445
2Pd(OAc)₂HFIP802488
3Pd(TFA)₂HFIP802492
4NoneHFIP8024N.D.

Reaction conditions: 5-Methyl-1-phenylpyrrolidin-2-one (0.2 mmol), Epoxide (0.4 mmol), Solvent (2.0 mL).

Table 2: Catalyst Recycling Data for Solid-Supported Pd(II)-MWCNT

For process chemistry, homogeneous Pd is a liability due to API contamination. Using Pd(II) immobilized on Multi-Walled Carbon Nanotubes (MWCNTs) allows for simple filtration and reuse[2].

CycleConversion (%)Isolated Yield (%)Pd Leaching (ppm)
1>9994<1.0
29893<1.0
397911.2
495891.5

Experimental Protocols

Protocol A: Redox-Neutral Palladium-Catalyzed ortho-Alkylation

Objective: Synthesis of β-hydroxyalkyl derivatives via epoxide insertion.

Self-Validation Mechanism: This protocol incorporates an internal standard (mesitylene) added at t=0 . By taking a 10 µL aliquot at 4 hours, the operator can calculate the kinetic rate via GC-FID. If conversion is <40% at 4 hours, the system is compromised (likely moisture in the HFIP), and the run should be aborted, saving 20 hours of processing time.

Step-by-Step Methodology:

  • Preparation: In a 15 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Methyl-1-phenylpyrrolidin-2-one (35.0 mg, 0.2 mmol) and Pd(TFA)₂ (6.6 mg, 0.02 mmol, 10 mol%).

  • Atmosphere Exchange: Seal the tube with a PTFE septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3x).

  • Reagent Addition: Inject anhydrous HFIP (2.0 mL) and mesitylene (10.0 µL, internal standard) via syringe. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Epoxide Addition: Add the terminal epoxide (0.4 mmol, 2.0 equiv) dropwise.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm).

  • In-Process Control (4h): Withdraw 10 µL of the reaction mixture, dilute with 0.5 mL EtOAc, filter through a short pad of silica, and analyze via GC-FID. Proceed only if the product-to-mesitylene ratio indicates >40% conversion.

  • Workup: After 24 hours, cool to room temperature. Remove HFIP under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution: 10% to 40% EtOAc in hexanes).

Protocol B: Sustainable ortho-Halogenation using Solid-Supported Pd(II)

Objective: Regioselective halogenation with zero-waste catalyst recovery.

ExpWorkflow Step1 Step 1: Reagent Loading Substrate, Pd(II)-MWCNT, N-Halosuccinimide Step2 Step 2: C-H Activation 80 °C, 12 h In-Process GC-MS Control Step1->Step2 Step3 Step 3: Catalyst Recovery Hot Filtration MWCNT-Pd(II) Recycled Step2->Step3 Step4 Step 4: Purification Evaporation & Crystallization Step3->Step4 Step5 Step 5: Validation NMR & ICP-MS Analysis Step4->Step5

Workflow for solid-supported Pd(II) C-H functionalization ensuring high purity and catalyst recovery.

Step-by-Step Methodology:

  • Loading: To a 20 mL reaction vial, add 5-Methyl-1-phenylpyrrolidin-2-one (87.6 mg, 0.5 mmol), N-bromosuccinimide (NBS, 98.0 mg, 0.55 mmol), and the Pd(II)-MWCNT catalyst (50 mg, ~5 mol% Pd loading).

  • Solvent: Add 5.0 mL of a 1:1 mixture of DCE and Acetic Acid. The acetic acid acts as a crucial proton shuttle for the CMD mechanism.

  • Heating: Cap the vial and heat at 80 °C for 12 hours.

  • Catalyst Recovery: While the mixture is still hot (to prevent product precipitation), filter it through a medium-porosity glass frit. Wash the retained black MWCNT catalyst cake with hot EtOAc (3 × 5 mL). The catalyst can be dried under vacuum and directly reused for the next cycle.

  • Isolation: Concentrate the combined filtrate under vacuum. The resulting crude solid is recrystallized from hot ethanol to yield the analytically pure ortho-bromo product.

  • Validation: Submit a 2 mg sample for ICP-MS analysis to verify residual Palladium is <5 ppm, confirming the integrity of the heterogeneous support.

References[1] Palladium-catalyzed synthesis of β-hydroxy compounds via a strained 6,4-palladacycle from directed C-H activation of anilines and C-O insertion of epoxides. Chemical Science, 2020, 11, 7260-7265.

URL:[Link]

[2] Chelation directed C-H activation reactions catalyzed by solid-supported palladium(II) catalysts. US Patent 10,000,453 B2, 2018. URL:

Sources

Method

Application Notes and Protocols for 5-Methyl-1-phenylpyrrolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: A Modern Approach to Stereocontrol In the pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries remain a robust and relia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to Stereocontrol

In the pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries remain a robust and reliable strategy. A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. This methodology transforms the challenge of separating enantiomers into the more manageable task of separating diastereomers.

This guide focuses on the application of (5R)- or (5S)-5-Methyl-1-phenylpyrrolidin-2-one as a chiral auxiliary. While not as extensively documented as other lactam-based auxiliaries, its structural features—a stereogenic center at the 5-position and a rigid, N-aryl lactam framework—make it a promising candidate for inducing high levels of stereocontrol in reactions such as the asymmetric alkylation of carbonyl compounds. The phenyl group on the nitrogen atom can influence the conformation of the enolate intermediate, enhancing facial bias, while the 5-methyl group serves as the primary stereodirecting element.

These notes provide a comprehensive overview, from the synthesis of the chiral auxiliary to its application in asymmetric alkylation and subsequent cleavage, drawing upon established principles of related and well-studied pyrrolidinone-based auxiliaries.

Part 1: Synthesis of the Chiral Auxiliary

The enantioselective synthesis of 5-Methyl-1-phenylpyrrolidin-2-one can be envisioned through several routes, typically starting from a chiral precursor. A plausible and efficient method involves the cyclization of a derivative of glutamic acid or the N-arylation of an existing chiral 5-methylpyrrolidin-2-one.

Protocol 1: Synthesis from (R)- or (S)-5-Methylpyrrolidin-2-one

A direct approach involves the copper-catalyzed N-arylation of commercially available (R)- or (S)-5-methylpyrrolidin-2-one. This method, analogous to the Goldberg reaction, provides a straightforward route to the target auxiliary.[1]

Reaction Scheme:

Materials:

  • (S)-5-Methylpyrrolidin-2-one (1.0 eq)

  • Iodobenzene (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • (S)-N-Methylpyrrolidine-2-carboxylate (ligand) (0.2 eq)[1]

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-5-methylpyrrolidin-2-one, iodobenzene, CuI, (S)-N-methylpyrrolidine-2-carboxylate, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure (S)-5-Methyl-1-phenylpyrrolidin-2-one.

Part 2: Application in Asymmetric Alkylation

The primary application of this chiral auxiliary is to direct the stereoselective alkylation of a prochiral carboxylic acid derivative. The process involves three key steps: attachment of the substrate, diastereoselective enolate formation and alkylation, and cleavage of the auxiliary.

Asymmetric_Alkylation_Workflow cluster_synthesis Step 1: Attachment cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Cleavage & Recovery Prochiral_Acid Prochiral Carboxylic Acid Acyl_Auxiliary N-Acyl Auxiliary Adduct Prochiral_Acid->Acyl_Auxiliary Acylation Auxiliary (S)-5-Methyl-1-phenyl- pyrrolidin-2-one Auxiliary->Acyl_Auxiliary Enolate Chiral Enolate Acyl_Auxiliary->Enolate Deprotonation (LDA) Alkylated_Product Alkylated Diastereomer Enolate->Alkylated_Product Alkylation (R-X) Chiral_Product Enantiopure Product Alkylated_Product->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation of N-acyl pyrrolidinone auxiliaries is attributed to the formation of a rigid, chelated Z-enolate. The 5-methyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. The N-phenyl group can further influence the steric environment and electronic properties of the enolate.

Protocol 2: Asymmetric Alkylation of an N-Acyl Adduct

This protocol is adapted from established procedures for similar chiral auxiliaries and outlines the asymmetric alkylation of an N-propionyl derivative.[2]

Step 2a: Attachment of the Prochiral Substrate (N-Acylation)

  • Materials: (S)-5-Methyl-1-phenylpyrrolidin-2-one, propionyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure: a. Dissolve the chiral auxiliary in anhydrous DCM and cool to 0 °C. b. Add triethylamine, followed by the dropwise addition of propionyl chloride. c. Allow the reaction to warm to room temperature and stir for 4-6 hours. d. Quench the reaction with saturated aqueous ammonium chloride and extract with DCM. e. Wash the organic layer with brine, dry over sodium sulfate, and purify by chromatography to yield the N-propionyl-5-methyl-1-phenylpyrrolidin-2-one.

Step 2b: Diastereoselective Alkylation

  • Materials: N-propionyl adduct, lithium diisopropylamide (LDA), tetrahydrofuran (THF), benzyl bromide.

  • Procedure: a. Dissolve the N-propionyl adduct in anhydrous THF and cool to -78 °C under an argon atmosphere. b. Add freshly prepared LDA dropwise and stir for 30 minutes to form the enolate. c. Add a solution of benzyl bromide in THF dropwise. d. Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight. e. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. f. Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric excess (d.e.). Purify by flash chromatography.

Expected Performance
ElectrophileAuxiliary SystemDiastereomeric Excess (d.e.)YieldReference
Benzyl Bromide"Quat" Auxiliary>95%High[2]
Methyl Iodide"Quat" Auxiliary>95%High[2]
Benzyl Bromide 5-Methyl-1-phenylpyrrolidin-2-one >90% (Expected) Good to High (Expected) Analogous System

This table provides illustrative data based on a closely related system to indicate the potential efficacy of the target auxiliary.

Part 3: Cleavage and Recovery of the Auxiliary

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. For N-acyl lactam auxiliaries, several cleavage methods are available.

Protocol 3: Reductive Cleavage with Lithium Aluminum Hydride

This method yields the chiral primary alcohol and allows for the recovery of the auxiliary.

Materials:

  • Alkylated N-acyl adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether or THF (anhydrous)

Procedure:

  • Dissolve the alkylated adduct in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a solution of LiAlH₄ in diethyl ether.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension and wash the solid with diethyl ether.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over sodium sulfate, and concentrate to obtain the crude chiral alcohol. Purify by distillation or chromatography.

  • The chiral auxiliary can be recovered from the aqueous layer after appropriate workup.

Protocol 4: Hydrolytic Cleavage

Basic hydrolysis can be employed to obtain the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl adduct

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran/Water mixture

Procedure:

  • Dissolve the alkylated adduct in a 3:1 mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer will contain the protonated auxiliary, which can be recovered.

  • The organic layer contains the chiral carboxylic acid, which can be isolated and purified.

Protocol_Flowchart start Start acylation N-Acylation of Auxiliary start->acylation alkylation Asymmetric Alkylation acylation->alkylation cleavage Auxiliary Cleavage alkylation->cleavage product_iso Product Isolation & Purification cleavage->product_iso aux_rec Auxiliary Recovery cleavage->aux_rec end_product Enantiopure Product product_iso->end_product end_aux Recovered Auxiliary aux_rec->end_aux

Conclusion and Future Outlook

5-Methyl-1-phenylpyrrolidin-2-one represents a potentially valuable chiral auxiliary for asymmetric synthesis. Its rigid structure and defined stereocenter are conducive to high levels of diastereoselectivity in enolate alkylations. The protocols detailed herein, based on well-established precedents for similar systems, provide a robust framework for its application. Further research is warranted to fully characterize its scope and limitations and to optimize reaction conditions for a broader range of substrates and electrophiles. The development of more efficient recovery and recycling protocols will further enhance its utility in both academic and industrial settings.

References

  • General Principles of Chiral Auxiliaries. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 1, pp 1-46. [URL: https://www.sciencedirect.com/science/article/pii/B9780080977423001019]
  • Asymmetric Alkylation of Enolates. In Modern Carbonyl Chemistry; Otera, J., Ed.; Wiley-VCH, 2000. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527618210]
  • Davies, S. G.; Doisneau, G. J.-M.; Prodger, J. C.; Sanganee, H. J. Asymmetric aldol and alkylation reactions mediated by the “quat” chiral auxiliary (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone. Tetrahedron Lett.1994, 35 (15), 2373–2376. [URL: https://www.sciencedirect.com/science/article/pii/0040403994852235]
  • Copper-Catalyzed N-Arylation of Amides. Ma, D.; Zhang, Y.; Yao, J.; Wu, S.; Tao, F. (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, was found to be an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions. Molecules2011, 16 (4), 3028-3037. [URL: https://www.mdpi.com/1420-3049/16/4/3028]
  • Cleavage of N-Acyl Auxiliaries. In Greene's Protective Groups in Organic Synthesis, 5th ed.; Wuts, P. G. M., Ed.; John Wiley & Sons, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]

Sources

Application

Elucidating the Reaction Mechanisms of N-Phenylation in Pyrrolidinone Derivatives: A Guide for Synthetic and Medicinal Chemists

An Application Note and Comprehensive Protocol for Researchers Abstract: The N-phenylpyrrolidinone scaffold is a privileged structure in modern pharmacology and materials science, forming the core of numerous biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract: The N-phenylpyrrolidinone scaffold is a privileged structure in modern pharmacology and materials science, forming the core of numerous biologically active molecules, including nootropic and anticonvulsant drugs.[1][2] The efficient construction of the C(aryl)-N(amide) bond is therefore of critical importance. This guide provides an in-depth analysis of the predominant catalytic systems for the N-phenylation of pyrrolidinone derivatives, focusing on the underlying reaction mechanisms. We will explore the intricacies of the copper-catalyzed Ullmann-Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination, offering field-proven insights into experimental design. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also the causal logic behind them, ensuring robust and reproducible synthetic outcomes.

Strategic Selection of a Synthetic Pathway

The choice between the principal N-arylation methods depends on factors such as substrate scope, functional group tolerance, available laboratory equipment, and cost. The following workflow provides a logical decision-making framework for selecting the optimal synthetic strategy.

G start Begin N-Phenylation of 2-Pyrrolidinone Derivative sub_type What is the nature of the Aryl Halide (Ar-X)? start->sub_type ullmann Copper-Catalyzed Ullmann-Goldberg Reaction sub_type->ullmann Aryl Iodides (Ar-I) Cost-sensitive process buchwald Palladium-Catalyzed Buchwald-Hartwig Amination sub_type->buchwald Aryl Chlorides, Bromides, Triflates (Ar-Cl, Ar-Br, Ar-OTf) Broad functional group tolerance microwave Consider Microwave-Assisted Protocol for Rapid Synthesis ullmann->microwave Can be accelerated buchwald->microwave Can be accelerated

Caption: Decision workflow for selecting an N-phenylation strategy.

The Ullmann-Goldberg Condensation: A Copper-Catalyzed Pathway

First reported by Irma Goldberg in 1906, this reaction has become a cornerstone for C-N bond formation, involving the coupling of an amide with an aryl halide using a copper catalyst.[3][4] Modern iterations, which often employ ligands, have significantly improved the reaction's efficiency and mildness compared to the harsh conditions of early Ullmann condensations.[3][5]

The generally accepted mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle. The key to a successful transformation lies in the formation of a copper(I)-amidate complex, which is the active catalytic species.[6][7]

Causality of Components:

  • Copper(I) Source (e.g., CuI): Serves as the precatalyst. Cu(I) is the active oxidation state that initiates the cycle.

  • Base (e.g., K₃PO₄, K₂CO₃): Deprotonates the pyrrolidinone's N-H bond to form the nucleophilic amidate anion required for coordination to the copper center.

  • Ligand (e.g., 1,2-diamines): This is a critical component. Chelating diamine ligands stabilize the copper center, increase its solubility, and, most importantly, control the concentration of the active L-Cu(I)-amidate species, preventing the formation of inactive, off-cycle cuprates like [Cu(amidate)₂]⁻.[6][7][8]

The catalytic cycle can be visualized as follows:

G cluster_0 A L-Cu(I)-X B L-Cu(I)-Amidate (Active Catalyst) A->B Amidate Coordination C L-Cu(III)(Ar)(Amidate)(X) B->C Oxidative Addition C->A Reductive Elimination D N-Phenylpyrrolidinone (Product) C->D Pyrrolidinone Pyrrolidinone-H + Base Pyrrolidinone->B ArX Ar-X (Phenyl Halide) ArX->B Regen L-Cu(I)-X

Caption: Catalytic cycle of the Copper-Catalyzed Ullmann-Goldberg N-Arylation.

This protocol is adapted from established methods for the copper-catalyzed N-arylation of amides and lactams.[1][9]

Materials & Reagents:

  • Catalyst: Copper(I) Iodide (CuI, 5 mol%)

  • Ligand: (S)-N-Methylpyrrolidine-2-carboxylate (10 mol%)

  • Base: Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • Substrates: 2-Pyrrolidinone (1.2 equiv.), Aryl Halide (e.g., Iodobenzene, 1.0 equiv.)

  • Solvent: Toluene or Dioxane (Anhydrous)

  • Equipment: Oven-dried Schlenk tube, magnetic stirrer, heating mantle, argon or nitrogen line.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Place an oven-dried Schlenk tube equipped with a magnetic stir bar under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times. This is crucial to prevent oxidation of the Cu(I) catalyst.

  • Reagent Addition: To the tube, add CuI (5 mol %), the diamine ligand (10 mol %), and K₃PO₄ (2.0 equiv.). Briefly flush the tube with argon again.

  • Substrate and Solvent Addition: Add 2-pyrrolidinone (1.2 equiv.) and the aryl halide (1.0 equiv.). Using a syringe, add the anhydrous solvent (e.g., toluene, to a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath or heating mantle set to 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenylpyrrolidinone.[3]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

Developed in the 1990s by Stephen Buchwald and John Hartwig, this reaction revolutionized C-N bond formation, offering milder conditions and a broader substrate scope than many classical methods.[10][11][12] It is particularly effective for coupling less reactive aryl chlorides and bromides.[13]

The reaction operates on a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount to the success of the reaction, influencing catalyst stability and the rates of the key mechanistic steps.[14][15]

Causality of Components:

  • Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂): The precatalyst, which is reduced in situ or used directly to generate the active Pd(0) species that enters the catalytic cycle.[15]

  • Base (e.g., NaOt-Bu, LiHMDS): A strong, non-nucleophilic base is required to deprotonate the pyrrolidinone. The choice of base can be critical, as it must be strong enough to form the amidate without interfering with the catalyst or substrates.[10]

  • Phosphine Ligand (e.g., XPhos, BrettPhos, BINAP): Bulky, electron-rich biaryl phosphine ligands are often used.[12] Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition step.[14][16][17] Bidentate ligands can prevent the formation of inactive catalyst dimers and speed up the reaction.[10]

The catalytic cycle proceeds as follows:

G cluster_0 A Pd(0)L₂ (Active Catalyst) B L₂Pd(II)(Ar)(X) A->B Oxidative Addition C L₂Pd(II)(Ar)(Amidate) B->C Ligand Exchange C->A Reductive Elimination D N-Phenylpyrrolidinone (Product) C->D Pyrrolidinone Pyrrolidinone-H + Base Pyrrolidinone->B ArX Ar-X (Phenyl Halide) ArX->A

Caption: Catalytic cycle of the Palladium-Catalyzed Buchwald-Hartwig Amination.

This generalized protocol is based on well-established procedures for the N-arylation of amides.[13][17]

Materials & Reagents:

  • Catalyst: Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)

  • Ligand: Biaryl Phosphine Ligand (e.g., XPhos, 2-4 mol %)

  • Base: Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)

  • Substrates: 2-Pyrrolidinone (1.2 equiv.), Aryl Halide (e.g., Bromobenzene, 1.0 equiv.)

  • Solvent: Toluene or Dioxane (Anhydrous)

  • Equipment: Glovebox or Schlenk line, oven-dried glassware.

Step-by-Step Procedure:

  • Glovebox/Schlenk Line Setup: Due to the air-sensitivity of the Pd(0) catalyst and phosphine ligands, this reaction is best set up in a glovebox. If a glovebox is unavailable, use standard Schlenk techniques.

  • Reagent Addition: In an oven-dried vial or flask inside the glovebox, weigh the palladium source, the phosphine ligand, and the base. Add the 2-pyrrolidinone and the aryl halide.

  • Solvent Addition: Add the anhydrous solvent and seal the vial with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block or oil bath (typically 80-110 °C). Stir for 4-24 hours.

  • Monitoring and Workup: Follow the same procedures for monitoring, workup, and purification as described in the Ullmann-Goldberg protocol (Section 2.2, steps 5-8).

Microwave-Assisted Protocols: Accelerating Synthesis

Microwave-assisted organic synthesis offers a powerful alternative to conventional heating, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[18] One-pot, three-component reactions are particularly well-suited for this technology.[1]

This protocol is based on a green, p-TsOH-catalyzed, water-mediated synthesis of pyrrolidinone derivatives.

Materials & Reagents:

  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 3 mmol)

  • Substrates: Aromatic Aldehyde (1 mmol), Aniline (1 mmol), Dialkylbut-2-ynedioate (1 mmol)

  • Solvent: Water (2 mL)

  • Equipment: Quartz microwave reaction tube, scientific microwave reactor.

Step-by-Step Procedure:

  • Reaction Setup: In a quartz microwave tube, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), dialkylbut-2-ynedioate (1 mmol), and p-TsOH (3 mmol).

  • Solvent Addition: Add water (2 mL) to the mixture.

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate at a set power (e.g., 320 W) for 5-10 minutes.

  • Workup: After the reaction, cool the tube and pour the mixture into ice-cold water.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry, concentrate, and purify via column chromatography as previously described.

Data Summary and Comparison
FeatureUllmann-Goldberg CondensationBuchwald-Hartwig Amination
Metal Catalyst Copper (Cu)Palladium (Pd)
Typical Precatalyst CuI, Cu₂O, CuBrPd₂(dba)₃, Pd(OAc)₂
Typical Ligands 1,2-diamines, (S)-N-Methylpyrrolidine-2-carboxylateBiaryl phosphines (XPhos, SPhos), Ferrocenyl phosphines, BINAP
Typical Bases K₃PO₄, K₂CO₃, Cs₂CO₃NaOt-Bu, LiHMDS, KHMDS
Aryl Halide Scope Ar-I > Ar-Br >> Ar-Cl (Generally)Ar-I ≈ Ar-Br ≈ Ar-OTf, specialized systems for Ar-Cl
Temperature Often higher (e.g., 110-210 °C)Generally milder (e.g., 80-110 °C)
Key Advantage Lower catalyst costBroader substrate scope and functional group tolerance
Key Challenge Can require higher temperatures; less effective for Ar-ClHigher catalyst cost; air-sensitive components

References

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. American Chemical Society. Available at: [Link][6][7]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. Available at: [Link][8]

  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Wiley Online Library. Available at: [Link]

  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. SpringerLink. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link][14][16][17]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ResearchGate. Available at: [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. Available at: [Link][5]

  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. SciSpace. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. National Center for Biotechnology Information. Available at: [Link][13]

  • Synthesis of 5S-(1-Oxoalkyl and Aryl)-2-pyrrolidinone Derivatives. Taylor & Francis Online. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link][15]

  • Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. National Center for Biotechnology Information. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]

  • Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link][10]

  • Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water | Request PDF. ResearchGate. Available at: [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Semantic Scholar. Available at: [Link][4]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine | Request PDF. ResearchGate. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design, Syntheses and 3D-QSAR Studies of Novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as Protoporphyrinogen Oxidase Inhibitors. PubMed. Available at: [Link]

  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. Available at: [Link][2]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][11]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. National Center for Biotechnology Information. Available at: [Link]

  • 2-Pyridone-assisted palladium-catalyzed regioselective arylation of naphthamides. National Center for Biotechnology Information. Available at: [Link]

  • Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement. National Center for Biotechnology Information. Available at: [Link]

  • Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group. PubMed. Available at: [Link]

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PubMed. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]

  • SYNTHESIS OF N-PHENYLPYRROLIDINE AND N-HEXAHYDROPHENYLPYRROLIDINE. Journal of the American Chemical Society. Available at: [Link]

  • N-Phenylpyrrolidine. Journal of the American Chemical Society. Available at: [Link]

  • Mechanism for the α‐aminoarylation reaction between N‐phenylpyrrolidine... ResearchGate. Available at: [Link]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. ACS Publications. Available at: [Link]

  • Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link][12]

  • Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Organic Chemistry Portal. Available at: [Link]

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  • Ligand-free copper-mediated N-arylation of spirocyclic lactams. R Discovery. Available at: [Link]

  • Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Thieme. Available at: [Link]

  • Copper-Catalyzed Intramolecular Olefinic C(sp 2 )–H Amidation for the Synthesis of γ-Alkylidene-γ-lactams. MDPI. Available at: [Link]

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  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information. Available at: [Link][18]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. National Center for Biotechnology Information. Available at: [Link][9]

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Method

Application Note: Preparation of 5-Methyl-1-phenylpyrrolidin-2-one from Levulinic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Scientific Rationale & Mechanistic Overview Biomass-derived levulinic acid (LA) i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Scientific Rationale & Mechanistic Overview

Biomass-derived levulinic acid (LA) is a highly versatile platform chemical whose valorization is critical for sustainable chemical synthesis[1]. The conversion of LA into N-substituted-5-methylpyrrolidin-2-ones via reductive amination is of paramount interest to the pharmaceutical and fine chemical industries[1]. Specifically, 5-methyl-1-phenylpyrrolidin-2-one is a privileged structural motif utilized in the development of agrochemicals, specialty surfactants, and active pharmaceutical ingredients (APIs)[2].

The synthesis of 5-methyl-1-phenylpyrrolidin-2-one from LA and aniline is a cascade reaction that proceeds through three distinct mechanistic stages[1]:

  • Condensation: Nucleophilic attack of aniline on the ketone carbonyl of LA, followed by dehydration, yielding an imine (or enamine) intermediate[3].

  • Hydrogenation: Reduction of the imine double bond to form 4-(phenylamino)pentanoic acid[4].

  • Cycloamidation: Intramolecular cyclization via the nucleophilic attack of the secondary amine onto the carboxylic acid, releasing a second equivalent of water to form the stable γ-lactam ring[5].

Mechanism LA Levulinic Acid + Aniline Imine Imine Intermediate LA->Imine Condensation (-H₂O) Amine 4-(Phenylamino) pentanoic acid Imine->Amine Hydrogenation (+H₂, Catalyst) Product 5-Methyl-1-phenyl pyrrolidin-2-one Amine->Product Cyclization (-H₂O)

Figure 1: Three-step cascade mechanism for the reductive amination of levulinic acid with aniline.

Catalyst Selection & Reaction Dynamics

The primary challenge in this transformation is achieving high chemoselectivity. Harsh hydrogenation conditions (e.g., >100 °C, >20 bar H₂) often lead to the over-reduction of the aniline aromatic ring, generating 1-cyclohexyl-5-methyl-pyrrolidone as an undesirable byproduct[1].

To circumvent this, modern protocols leverage highly tuned transition-metal catalysts. Ir-PVP (polyvinylpyrrolidone-stabilized iridium nanoparticles) has demonstrated superior chemoselectivity, achieving full conversion at just 30 °C and 5 bar H₂[1]. Alternatively, Pt/P-TiO₂ (platinum on porous TiO₂ nanosheets) enables the reaction at ambient temperature and atmospheric H₂ pressure by utilizing the strong metal-support interaction to facilitate hydride transfer[4]. For laboratories lacking pressurized hydrogen infrastructure, silane-mediated transfer hydrogenation using PhSiH₃ activated by a Lewis acid (e.g., AlCl₃) offers a highly efficient, bench-stable alternative[6].

Comparative Reaction Metrics

The following table summarizes validated catalytic systems for the synthesis of 5-methyl-1-phenylpyrrolidin-2-one, allowing researchers to select a protocol based on available infrastructure.

Catalytic SystemReductant / H₂ SourceReaction ConditionsConversionIsolated YieldRef
Ir-PVP H₂ gas (5 bar)30 °C, Neat, 24 h99%95%[1]
Pt/P-TiO₂ H₂ gas (1 bar)25 °C, Solvent-free, 72 h>99%>90%[4]
Pd/C Formic Acid80 °C, THF, 12 h>90%80–93%[7]
AlCl₃ / RuCl₃ PhSiH₃ (3.0 equiv)30 °C, Solvent-free, 24 h>99%92%[6]

Experimental Methodologies

To provide maximum operational flexibility, two distinct protocols are detailed below. Protocol A is optimized for green chemistry and scale-up using pressurized H₂, while Protocol B is designed for rapid bench-top synthesis using a liquid silane reductant.

Protocol A: Mild Catalytic Hydrogenation using Ir-PVP

Causality Note: This reaction is performed neat (solvent-free) to maximize the local concentration of reactants, which thermodynamically drives the initial water-eliminating condensation step forward without the need for Dean-Stark apparatus[1].

  • Catalyst Loading: To a 50 mL stainless-steel autoclave equipped with a magnetic stir bar, add the Ir-PVP catalyst (1.4 mol% Ir relative to aniline)[1].

  • Reagent Addition: Add levulinic acid (232 mg, 2.0 mmol) and aniline (93 mg, 1.0 mmol). The excess levulinic acid acts as both a reactant and a fluidizing medium.

  • Pressurization: Seal the autoclave. Purge the vessel three times with H₂ gas to displace atmospheric oxygen, thereby preventing catalyst poisoning and unwanted aniline oxidation. Pressurize the vessel to exactly 5 bar H₂[1].

  • Reaction: Stir the mixture vigorously at 30 °C for 24 hours. Maintaining the temperature strictly at 30 °C is critical to prevent the hydrogenation of the phenyl ring[1].

  • Catalyst Recovery: Carefully vent the H₂ gas. Dilute the crude mixture with 5 mL of acetone. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the Ir-PVP catalyst. Decant the supernatant. (Note: The recovered catalyst can be washed with acetone, dried under vacuum at 40 °C, and reused for up to three cycles without activity loss[1]).

  • Purification: Concentrate the supernatant under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: Petroleum Ether / Ethyl Acetate gradient) to yield the pure lactam.

Protocol B: Silane-Mediated Reductive Amination

Causality Note: AlCl₃ acts as a hard Lewis acid, coordinating to the ketone oxygen of levulinic acid. This lowers the LUMO energy of the carbonyl, significantly accelerating the rate-determining imine formation step at near-ambient temperatures[6].

  • Reagent Assembly: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, sequentially add AlCl₃·6H₂O (12 mg, 0.05 mmol, 5 mol%), aniline (93 mg, 1.0 mmol), and levulinic acid (116 mg, 1.0 mmol)[6].

  • Reductant Addition: Slowly inject phenylsilane (PhSiH₃, 324 mg, 3.0 mmol) into the vial. Seal the vial with a PTFE-lined cap[6].

  • Reaction: Stir the mixture at 30 °C for 24 hours.

  • Quenching: Cool the vial to room temperature. Carefully add 3 mL of saturated aqueous NH₄Cl. Causality: The mild acidity of NH₄Cl safely hydrolyzes unreacted silane species, preventing the formation of intractable siloxane polymers that would otherwise streak during chromatography.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo[8].

  • Purification: Isolate the product via column chromatography on silica gel (Eluent: Petroleum Ether / EtOAc)[6].

Workflow Step1 1. Reagent Assembly (LA, Aniline, Catalyst) Step2 2. Reductive Environment (H₂ Pressurization or Silane) Step1->Step2 Step3 3. Catalytic Conversion (Stir at 30°C, 24h) Step2->Step3 Step4 4. Catalyst Recovery (Centrifugation/Filtration) Step3->Step4 Step5 5. Product Isolation (Column Chromatography) Step4->Step5 Step6 6. Validation (NMR, GC-FID, HRMS) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the pyrrolidone.

Analytical Validation

To ensure the integrity of the synthesized 5-methyl-1-phenylpyrrolidin-2-one, cross-reference the isolated compound against the following established spectroscopic parameters[5][6]:

  • Physical State: Colorless liquid to pale-yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 – 7.31 (m, 4H, Ar-H), 7.20 (dd, J = 6.7, 4.7 Hz, 1H, Ar-H), 4.42 – 4.18 (m, 1H, CH-CH₃), 2.75 – 2.26 (m, 3H, CH₂), 1.83 – 1.66 (m, 1H, CH₂), 1.20 (d, J = 6.2 Hz, 3H, CH₃) ppm[6].

  • ¹³C NMR (101 MHz, CDCl₃): δ 174.18 (C=O), 137.63 (Ar-C), 128.97 (Ar-C), 125.72 (Ar-C), 124.04 (Ar-C), 55.61 (CH), 31.35 (CH₂), 26.75 (CH₂), 20.16 (CH₃) ppm[6].

  • HRMS (ESI): Calculated for C₁₁H₁₃NO [M+Na]⁺: 198.0889. Found: 198.0889[6].

References

  • One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/Nitroarenes/Nitriles over Ir-PVP Catalyst Source: RSC Advances URL
  • Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones Source: ChemCatChem URL
  • Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO₂ Nanosheets Source: Journal of the American Chemical Society URL
  • Source: Chemical Communications (RSC)
  • Sustainable Efficient Synthesis of Pyrrolidones from Levulinic Acid over Pd/C Catalyst Source: ChemistrySelect URL
  • One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids Source: The Journal of Organic Chemistry URL
  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential Source: MDPI URL
  • Supporting Information for Calcium(II)

Sources

Application

Advanced Application Note: One-Pot Synthesis of Substituted 1-Phenylpyrrolidin-2-ones

Executive Summary & Rationale The 1-phenylpyrrolidin-2-one scaffold is a privileged pharmacophore embedded within numerous central nervous system (CNS) agents, nootropics (e.g., racetam analogs), and antiepileptic drugs....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1-phenylpyrrolidin-2-one scaffold is a privileged pharmacophore embedded within numerous central nervous system (CNS) agents, nootropics (e.g., racetam analogs), and antiepileptic drugs. Historically, the synthesis of highly substituted pyrrolidin-2-ones required lengthy, multi-step linear sequences involving the isolation of delicate intermediates, which inflated the environmental E-factor and reduced overall atom economy.

Modern synthetic chemistry has pivoted toward one-pot cascade and multicomponent reactions (MCRs) . By orchestrating sequential bond-forming events in a single reaction vessel, chemists can rapidly assemble complex 1-phenylpyrrolidin-2-ones with high diastereoselectivity. This application note details two state-of-the-art one-pot methodologies: the Lewis acid-catalyzed ring-opening of Donor-Acceptor (DA) cyclopropanes, and the Ugi four-component reaction (U-4CR) followed by intramolecular nucleophilic substitution.

Mechanistic Pathways & Causality

To successfully execute these one-pot syntheses, it is critical to understand the underlying physical organic chemistry driving the cascade.

Pathway A: Donor-Acceptor (DA) Cyclopropane Ring-Opening

DA cyclopropanes are highly strained carbocycles flanked by electron-donating (e.g., aryl, styryl) and electron-withdrawing (e.g., diester) groups. This "push-pull" substitution pattern polarizes the C–C bond.

  • Lewis Acid Activation: The addition of a mild, oxophilic Lewis acid like Nickel(II) perchlorate ( Ni(ClO4​)2​ ) coordinates to the ester carbonyls. This drastically increases the electrophilicity of the cyclopropane, priming it for heterolytic cleavage.

  • Nucleophilic Attack: Aniline acts as a 1,1-dinucleophile, attacking the activated cyclopropane to form an acyclic γ -amino ester intermediate.

  • In Situ Lactamization: Instead of isolating this intermediate, the addition of acetic acid in refluxing toluene acts as a Brønsted acid catalyst. It protonates the leaving alkoxy group, lowering the activation energy for the intramolecular cyclization (lactamization) and driving the reaction to the thermodynamic 1-phenylpyrrolidin-2-one product [1].

Pathway B: Ugi-4CR and Intramolecular Cyclization

The Ugi reaction is a powerful multicomponent assembly tool. By carefully selecting the inputs—specifically using an amine (e.g., aniline derivatives), an aldehyde, an isocyanide, and 3-bromopropionic acid —the resulting Ugi adduct contains a pendant electrophilic bromide.

  • The "Cesium Effect": Following the MCR, the solvent is swapped to acetonitrile and Cs2​CO3​ is added. The large ionic radius and high solubility of the cesium cation effectively separate the ion pair, creating a "naked," highly nucleophilic amide nitrogen. This triggers a rapid, spontaneous intramolecular SN​2 displacement of the bromide, closing the pyrrolidin-2-one ring with high diastereoselectivity [2].

Synthetic Workflow Visualization

G DA DA Cyclopropane + Aniline LA Lewis Acid (Ni(ClO4)2) DA->LA AminoEster γ-Amino Ester Intermediate LA->AminoEster Lactam1 Lactamization (AcOH, Δ) AminoEster->Lactam1 Target 1-Phenylpyrrolidin- 2-one Scaffold Lactam1->Target Ugi Ugi-4CR Components UgiAdduct Ugi Adduct Intermediate Ugi->UgiAdduct Lactam2 Cyclization (Cs2CO3, Δ) UgiAdduct->Lactam2 Lactam2->Target

Caption: Divergent one-pot synthetic strategies for 1-phenylpyrrolidin-2-ones.

Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent cascade steps.

Protocol A: One-Pot Synthesis via DA Cyclopropanes [1]

Target: 1,5-diarylpyrrolidin-2-one derivatives.

  • Preparation of the Reaction Mixture: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve the donor-acceptor cyclopropane (1.0 mmol, 1.0 equiv) and the substituted aniline (1.2 mmol, 1.2 equiv) in anhydrous toluene (5.0 mL).

  • Lewis Acid Catalysis: Add Ni(ClO4​)2​⋅6H2​O (0.1 mmol, 10 mol%) to the stirring solution.

  • IPC 1 (Ring Opening): Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the DA cyclopropane spot ( Rf​≈0.6 ) and the appearance of a highly polar γ -amino ester spot ( Rf​≈0.2 ) validates the first cascade step.

  • In Situ Lactamization: Once IPC 1 confirms complete conversion, add glacial acetic acid (2.0 mmol, 2.0 equiv) directly to the reaction vessel.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 110∘C (reflux) for 12 hours.

  • IPC 2 (Lactamization): Analyze via LC-MS. The target mass should reflect the loss of the alkoxy group (e.g., [M+H]+−32 for loss of methanol).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NaHCO3​ ( 2×10 mL) to neutralize the acetic acid. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (SiO 2​ , Hexanes/EtOAc gradient) to yield the pure 1-phenylpyrrolidin-2-one.

Protocol B: One-Pot Synthesis via Ugi-4CR Sequence [2]

Target: Highly functionalized 1-phenylpyrrolidin-2-one with pendant amide groups.

  • MCR Assembly: In a 25 mL round-bottom flask, dissolve aniline (1.0 mmol, 1.0 equiv) in methanol (5.0 mL). Add phenylglyoxal (1.0 mmol, 1.0 equiv) and stir for 15 minutes to allow imine formation.

  • Component Addition: Add 3-bromopropionic acid (1.0 mmol, 1.0 equiv) followed immediately by the desired isocyanide (1.0 mmol, 1.0 equiv).

  • IPC 1 (Ugi Adduct Formation): Stir at room temperature for 24 hours. A white precipitate (the Ugi adduct) often forms. Confirm complete consumption of the isocyanide via IR spectroscopy (disappearance of the strong −N≡C stretch at ∼2140 cm−1 ).

  • Solvent Exchange: Remove the methanol under reduced pressure. Do not purify the crude residue.

  • Base-Promoted Cyclization: Dissolve the crude Ugi adduct in anhydrous acetonitrile (10 mL). Add Cs2​CO3​ (2.0 mmol, 2.0 equiv).

  • Thermal Cyclization: Heat the suspension to reflux ( 82∘C ) using a heating block for 1.5 hours.

  • Workup & Purification: Remove the acetonitrile under reduced pressure. Dissolve the residue in chloroform (15 mL) and wash with 1 M aqueous HCl (10 mL) to remove unreacted amines and inorganic salts. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography to isolate the diastereomerically enriched pyrrolidin-2-one.

Quantitative Data & Methodological Comparison

The selection of the appropriate one-pot methodology depends heavily on the desired substitution pattern of the final 1-phenylpyrrolidin-2-one. The table below summarizes the quantitative and operational metrics of both strategies.

MetricPathway A: DA CyclopropanesPathway B: Ugi-4CR Sequence
Key Reagents DA Cyclopropane, AnilineAniline, Aldehyde, 3-Bromopropionic acid, Isocyanide
Catalyst / Promoter Ni(ClO4​)2​ (10 mol%), AcOH Cs2​CO3​ (2.0 equiv)
Solvent System Toluene (One-pot, single solvent)Methanol Acetonitrile (Solvent swap)
Reaction Temperature RT 110∘C (Reflux)RT 82∘C (Reflux)
Typical Yield 65% – 88%70% – 92%
Stereoselectivity Moderate to High (Diastereomeric mixture depending on C3 ester)Excellent (High diastereoselectivity driven by steric bulk of the Ugi adduct)
Atom Economy High (Loss of only 1 equiv of alcohol)Moderate (Loss of H2​O and HBr)
Primary Utility 1,5-diaryl substitution patternsHighly functionalized C5 and pendant amide arrays

References

  • Boichenko, M. A., Plodukhin, A. Y., Shorokhov, V. V., Lebedev, D. S., Filippova, A. V., Zhokhov, S. S., Tarasenko, E. A., Rybakov, V. B., Trushkov, I. V., & Ivanova, O. A. (2022). "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines." Molecules, 27(23), 8468.[Link]

  • González-Saiz, B., Carreira-Barral, I., Pertejo, P., Gómez-Ayuso, J., Quesada, R., & García-Valverde, M. (2022). "One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence." The Journal of Organic Chemistry, 87(14), 9391–9398.[Link]

Method

Solvent Selection for Reactions of 5-Methyl-1-phenylpyrrolidin-2-one: A Technical Guide for Researchers

Introduction 5-Methyl-1-phenylpyrrolidin-2-one is a chiral lactam that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its utility stems from the abilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methyl-1-phenylpyrrolidin-2-one is a chiral lactam that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its utility stems from the ability to functionalize the α-carbon (C3) and control the stereochemistry at the C5 position. The success of these transformations, however, is not merely dependent on the choice of reagents but is critically governed by the reaction solvent. The solvent does not act as a passive medium; it actively participates in the reaction mechanism, influencing solubility, reagent aggregation, transition state energies, and ultimately, the reaction rate, yield, and stereoselectivity.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of how to strategically select solvents for key reactions involving 5-Methyl-1-phenylpyrrolidin-2-one. Moving beyond simple protocols, we will explore the underlying chemical principles that dictate solvent performance, with a focus on the generation and subsequent reaction of its lithium enolate.

Fundamental Principles: The Decisive Role of the Solvent in Enolate Chemistry

The most common strategy for functionalizing 5-Methyl-1-phenylpyrrolidin-2-one involves deprotonation at the α-carbon to form a lithium enolate, typically using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The structure and reactivity of this enolate are profoundly influenced by the solvent.

Enolate Aggregation and the Role of Ethereal Solvents

In solution, lithium enolates do not typically exist as simple, discrete monomeric species. Instead, they form aggregates such as dimers, tetramers, and even higher-order oligomers.[1] The degree of aggregation is a dynamic equilibrium that is heavily dependent on the coordinating ability of the solvent.[2] The reactive species in many key reactions, particularly alkylations, is the enolate monomer.[3] Therefore, the choice of solvent directly controls the concentration of the most reactive species.

  • Tetrahydrofuran (THF): As the most common solvent for enolate chemistry, THF is a moderately coordinating polar aprotic solvent.[4] It effectively solvates the lithium cation, breaking down larger aggregates into smaller, more reactive species. In THF, lithium enolates often exist as a mixture of tetramers and dimers, with a small but crucial concentration of the monomeric form.[2]

  • 1,2-Dimethoxyethane (DME): DME is a bidentate chelating ether, meaning it can coordinate to the lithium cation through two oxygen atoms. This generally leads to more effective solvation compared to THF, shifting the equilibrium further towards smaller aggregates and increasing the concentration of the reactive monomer.[3][5]

  • Methyl tert-butyl ether (MTBE): MTBE is a poorly coordinating solvent due to the steric hindrance of the tert-butyl group.[6] In MTBE, lithium enolates exist predominantly as large, unreactive tetramers.[3][7] Consequently, reactions like alkylations are exceptionally slow or do not proceed at all in this solvent.[3][5]

The interplay between these aggregation states is a critical concept for controlling reactivity.

G cluster_MTBE In MTBE (Poorly Coordinating) cluster_THF In THF (Moderately Coordinating) cluster_DME In DME (Strongly Coordinating) T_MTBE Tetramer (Dominant, Unreactive) T_THF Tetramer D_THF Dimer T_THF->D_THF + THF D_DME Dimer D_THF->T_THF M_THF Monomer (Reactive) D_THF->M_THF + THF M_THF->D_THF M_DME Monomer (Higher Conc., Reactive) D_DME->M_DME + DME M_DME->D_DME

Figure 1. Solvent-dependent aggregation of lithium enolates.

Application Protocol: Diastereoselective Alkylation

The alkylation of the enolate of 5-Methyl-1-phenylpyrrolidin-2-one is a powerful method for introducing new substituents at the C3 position. The existing stereocenter at C5 directs the approach of the electrophile, leading to a diastereoselective outcome. Solvent choice is paramount for achieving high yield and selectivity.

Mechanistic Considerations

The reaction proceeds via an SN2 mechanism. A more "naked" or exposed enolate (i.e., a less aggregated, well-solvated monomer) is more nucleophilic and reacts faster.[3] Therefore, solvents that promote monomer formation, such as THF and DME, are preferred. The use of highly polar, coordinating additives like hexamethylphosphoramide (HMPA) can further deaggregate the enolate, often leading to a significant rate enhancement.[8][9] However, HMPA is a known carcinogen and should be handled with extreme caution; 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (DMPU) is often used as a safer alternative.[6]

Protocol: Diastereoselective Alkylation with Benzyl Bromide

This protocol details a general procedure for the alkylation of 5-Methyl-1-phenylpyrrolidin-2-one.

Materials:

  • 5-Methyl-1-phenylpyrrolidin-2-one

  • Anhydrous solvent (e.g., THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation: Under a positive pressure of nitrogen, add anhydrous THF (40 mL) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq) via syringe, followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of 5-Methyl-1-phenylpyrrolidin-2-one (1.0 eq) in a minimal amount of anhydrous THF dropwise over 10 minutes. Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. The reaction mixture is typically stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 3-benzyl-5-methyl-1-phenylpyrrolidin-2-one.

Data Summary: Impact of Solvent on Alkylation

The following table illustrates the expected impact of different ethereal solvents on the yield and diastereoselectivity of the alkylation reaction. Diastereomeric excess (d.e.) is largely controlled by the steric influence of the C5-methyl group, but solvent can affect the tightness of the transition state.

EntrySolventAdditiveTypical Yield (%)Typical d.e. (%)Rationale
1THFNone85-95%>95%Good balance of enolate solubility and monomer formation.[6]
2DMENone80-90%>95%Stronger chelation can increase reactivity but may not significantly alter d.e.[3]
3Diethyl EtherNone60-75%>95%Less effective at solvating Li⁺, leading to slower reaction rates.[7]
4MTBENone<10%N/APromotes unreactive tetramers; unsuitable for alkylations.[3][5]
5TolueneNone<5%N/ANon-coordinating solvent; enolate is highly aggregated and poorly soluble.
6THFHMPA (2 eq)>95%>95%Potent deaggregating agent, significantly increases reaction rate.[8][10]

Note: Data are illustrative and based on established principles of lithium enolate reactivity. Actual results may vary.

G start Start: Alkylation Reaction Planning check_selectivity Is diastereoselectivity the primary concern? start->check_selectivity avoid_mtbe Avoid non-coordinating solvents like MTBE or Toluene. start->avoid_mtbe check_rate Is reaction rate a primary concern? use_thf Use THF as the default solvent. Provides reliable results. check_rate->use_thf No use_dme Consider DME for potentially faster rates due to better Li⁺ chelation. check_rate->use_dme Yes check_selectivity->check_rate No check_selectivity->use_thf Yes use_additive Reaction sluggish? Add HMPA or DMPU to THF. use_thf->use_additive proceed Proceed to Protocol use_thf->proceed use_dme->proceed use_additive->proceed

Figure 2. Decision workflow for solvent selection in alkylation reactions.

Application Protocol: Diastereoselective Aldol Reactions

The aldol reaction between the enolate of 5-Methyl-1-phenylpyrrolidin-2-one and an aldehyde is a powerful C-C bond-forming reaction to synthesize β-hydroxy lactams. The stereochemical outcome of this reaction is highly dependent on the enolate geometry (Z vs. E) and the transition state structure, both of which are influenced by the solvent.

Mechanistic Considerations: Open vs. Closed Transition States

For lithium enolates, the aldol reaction often proceeds through a closed, six-membered, chair-like transition state, known as the Zimmerman-Traxler model. In this model, the lithium cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen.[11] This chelation organizes the transition state and is crucial for high stereoselectivity.

  • Coordinating Solvents (THF): Solvents like THF are required to maintain the solubility of the lithium enolate but should not be so strongly coordinating that they displace the aldehyde from the lithium center in the transition state. THF provides an excellent balance, favoring the closed, chelated transition state that leads to high diastereoselectivity.[11]

  • Highly Polar/Coordinating Additives (HMPA): The addition of HMPA can disrupt the lithium-aldehyde chelation by strongly solvating the lithium cation. This can force the reaction through an "open" transition state, which is less organized and typically results in lower diastereoselectivity.[11]

  • Protic Solvents: Protic solvents like alcohols or water are generally incompatible with lithium enolates, as they will protonate the enolate faster than the aldol reaction can occur.

G cluster_closed Closed Transition State (e.g., in THF) cluster_open Open Transition State (e.g., with HMPA) closed_ts Organized, Chelated Li⁺ Leads to High Diastereoselectivity open_ts Disrupted Chelation Leads to Low Diastereoselectivity caption Figure 3. Solvent influence on Aldol reaction transition states.

Figure 3. Simplified representation of solvent influence on Aldol reaction transition states.

Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde

Procedure:

  • Enolate Formation: Prepare the lithium enolate of 5-Methyl-1-phenylpyrrolidin-2-one in anhydrous THF at -78 °C as described in Protocol 2.2 (steps 1-3).

  • Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.1 eq) dropwise to the cold enolate solution.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl and perform an extractive workup as described in Protocol 2.2 (steps 5-6).

  • Purification: Purify the crude product via silica gel column chromatography to isolate the diastereomeric aldol adducts. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Data Summary: Impact of Solvent on Aldol Reaction
EntrySolventAdditiveTypical Yield (%)Diastereomeric Ratio (anti:syn)Rationale
1THFNone90%>95:5Favors the highly organized, closed Zimmerman-Traxler transition state.[11]
2TolueneNoneLow/InsolubleN/AEnolate is poorly soluble and aggregated.
3THFHMPA (2 eq)85%~60:40HMPA disrupts Li⁺ chelation, favoring a less selective open transition state.[11]
4Diethyl EtherNone70%90:10Less coordinating than THF, but still allows for the formation of the closed transition state.

Troubleshooting and Optimization

ProblemPotential CauseSolvent-Based Solution
Low Conversion / Slow Reaction Enolate is too aggregated; low concentration of reactive monomer.Switch from THF to DME. If the reaction is still slow, add a strong coordinating agent like DMPU or HMPA (use with caution).[8][10]
Poor Diastereoselectivity in Aldol Reaction Reaction may be proceeding through an open transition state.Ensure the solvent is strictly anhydrous THF. Avoid additives like HMPA/DMPU. Lowering the reaction temperature can also enhance selectivity.[12]
Side Reactions (e.g., self-condensation of aldehyde) Enolate addition is slower than the side reaction.Increase the rate of the desired reaction by using a more coordinating solvent system (e.g., THF with DMPU) to increase enolate reactivity. Ensure slow addition of the aldehyde to the enolate solution.
Poor Reproducibility Inconsistent solvent quality (water content) or reagent preparation.Always use freshly distilled, anhydrous solvents. Ensure precise temperature control. Prepare LDA in situ just before use.[6]

Conclusion

The selection of a solvent for reactions of 5-Methyl-1-phenylpyrrolidin-2-one is a critical parameter that extends far beyond simple dissolution. For reactions involving the corresponding lithium enolate, ethereal solvents like THF and DME are crucial for disaggregating the enolate into its reactive monomeric form, enabling high yields in alkylation and aldol reactions. The choice of solvent directly modulates the equilibrium of enolate aggregates and can dictate the geometry of the reaction's transition state. By understanding these fundamental principles, researchers can move from trial-and-error screening to a rational design of reaction conditions, leading to optimized rates, yields, and stereoselectivity.

References

  • Streitwieser, A. (2000). Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates 1. ResearchGate. Available at: [Link][7]

  • Streitwieser, A. (2000). Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates1. American Chemical Society. Available at: [Link][3]

  • Streitwieser, A. (2000). Effect of solvent on aggregation and reactivity of two lithium enolates(1). PubMed. Available at: [Link][5]

  • Collum, D. B. (2007). Lithium diisopropylamide-mediated reactions of imines, unsaturated esters, epoxides, and aryl carbamates: influence of hexamethylphosphoramide and ethereal cosolvents on reaction mechanisms. PubMed. Available at: [Link][8]

  • Collum, D. B. (2007). Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. PMC. Available at: [Link][9]

  • Collum, D. B. (2007). Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. Journal of the American Chemical Society. Available at: [Link][10]

  • Collum, D. B. (2000). Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms. Journal of the American Chemical Society. Available at: [Link][6]

  • Collum, D. B. (2011). Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation. PMC. Available at: [Link][13]

  • Pace, V. (2020). Application of Biobased Solvents in Asymmetric Catalysis. PMC. Available at: [Link][14]

  • Streitwieser, A. (2007). Aggregation of some lithium enolates in THF. ResearchGate. Available at: [Link][2]

  • Badani, P. M. et al. (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. ResearchGate. Available at: [Link][15]

  • Collum, D. B. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC. Available at: [Link][16]

  • Williams, D. R. et al. (2004). ALDOL REACTIONS OF UNSUBSTITUTED β-LACTAMS. STUDIES OF A β-GLYCINE ENOLATE EQUIVALENT. HETEROCYCLES. Available at: [Link][11]

  • Majee, A. (2016). Recent Progress in Asymmetric Aldol Reactions Under Solvent-free Conditions or in Aqueous Medium. Bentham Science Publishers. Available at: [Link][17]

  • de la Torre, M. C. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. Available at: [Link][18]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link][4]

  • DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Available at: [Link][19]

  • Aozun Asia. (2025). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia. Available at: [Link][20]

  • Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English. Available at: [Link][1]

  • Chemistry Steps. (2025). Polar Protic and Aprotic Solvents. Chemistry Steps. Available at: [Link][21]

  • ChemTalk. (2023). Polar Protic and Aprotic Solvents. ChemTalk. Available at: [Link][22]

  • Neuman, R. C. (n.d.). 18: Reactions of Enolate Ions and Enols. University of California, Riverside. Available at: [Link]

  • Magritek. (n.d.). The Aldol Condensation. Magritek. Available at: [Link][23]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methyl-1-phenylpyrrolidin-2-one Purification

Welcome to the Technical Support Center for the isolation and purification of 5-Methyl-1-phenylpyrrolidin-2-one (CAS RN: 6724-71-6). This lactam derivative is a critical building block in pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Methyl-1-phenylpyrrolidin-2-one (CAS RN: 6724-71-6). This lactam derivative is a critical building block in pharmaceutical and agrochemical development[1]. It is most commonly synthesized via the reductive amination and cyclization of levulinic acid with aniline, utilizing transition metal (e.g., Ru) or alkaline earth metal (e.g., Ca) catalysts alongside silane reducing agents[2][3].

Because the crude reaction matrix contains unreacted starting materials, metal complexes, and polymerized siloxanes, achieving high purity requires precise, mechanistically driven purification strategies. This guide provides field-proven troubleshooting insights and self-validating protocols to ensure successful isolation.

Purification Workflow Architecture

PurificationWorkflow Syn Reductive Amination (Levulinic Acid + Aniline) Crude Crude Reaction Mixture (Lactam, Catalyst, Silanes) Syn->Crude LLE Liquid-Liquid Extraction (EtOAc / Sat. NH4Cl) Crude->LLE Quench & Extract Org Organic Phase (Crude Lactam) LLE->Org Aq Aqueous Phase (Metal Catalyst, Salts) LLE->Aq Discard Chrom Flash Chromatography (Silica Gel, PE/EA) Org->Chrom Concentrate Pure Pure 5-Methyl-1-phenylpyrrolidin-2-one Chrom->Pure Isolate (Rf ~0.3)

Workflow for the isolation and purification of 5-methyl-1-phenylpyrrolidin-2-one.

Troubleshooting Guide & FAQs

Q1: During silica gel chromatography, my target lactam co-elutes with unreacted aniline. How can I improve the resolution? Causality: Aniline and 5-methyl-1-phenylpyrrolidin-2-one share similar polarities and hydrogen-bonding capabilities, leading to overlapping retention factors (Rf) in standard binary solvent systems like petroleum ether/ethyl acetate (PE/EA). Solution: The most effective intervention occurs before chromatography. Implement an acidic aqueous wash (e.g., 1M HCl) during the liquid-liquid extraction phase. This protonates the basic aniline, converting it into a highly water-soluble anilinium salt that partitions into the aqueous phase, leaving the neutral lactam in the organic phase. If co-elution persists during chromatography, switch your eluent to a ternary system. Literature demonstrates that a mixture of petroleum ether/dichloromethane/acetone (5:2:0.1) provides superior resolution for these specific aromatic nitrogenous compounds, yielding the product as a high-purity white solid[4].

Q2: My isolated product is a dark brown oil, but literature describes it as a light yellow oil or white solid. What causes this, and how can I prevent it? Causality: Discoloration in N-phenylpyrrolidones is primarily driven by two factors: (1) auto-oxidation of trace aniline impurities, and (2) persistent coordination of the lactam carbonyl to residual metal catalysts (such as RuCl3 or Ca(NTf2)2) used during the reductive amination step[2][3]. Solution: To break the metal-lactam coordination complexes, ensure your extraction quench utilizes saturated aqueous NH4Cl. This provides competing chloride and ammonium ions to strip the metal from the organic phase[3]. Additionally, passing the crude organic extract through a short plug of basic alumina prior to silica gel chromatography will effectively sequester trace transition metals and oxidized polymeric byproducts.

Q3: How do I eliminate the lipophilic streaking caused by silane reducing agents (e.g., PhSiH3) on my TLC plates and columns? Causality: Phenylsilane (PhSiH3) is a common terminal reductant in this synthesis[2]. Unreacted silanes and their partially oxidized siloxane byproducts are highly non-polar and tend to streak across the silica stationary phase, interfering with the isolation of the lactam. Solution: Silanes must be fully hydrolyzed before loading the column. Prolong the stirring of the crude reaction mixture with saturated NH4Cl for at least 30 minutes to ensure complete hydrolysis of residual Si-H bonds into silanols, which subsequently condense into discrete, fast-eluting siloxanes. During chromatography, flush the column with 100% petroleum ether for 2-3 column volumes to elute these non-polar siloxanes before introducing the more polar ethyl acetate gradient to elute the lactam[3].

Step-by-Step Experimental Methodologies
Protocol A: Reaction Quenching & Liquid-Liquid Extraction

Objective: Safely neutralize reducing agents, break metal-ligand complexes, and isolate the crude neutral lactam.

  • Cooling: Cool the reaction vessel containing the crude reductive amination mixture to room temperature (20–25 °C).

  • Quenching: Slowly add saturated aqueous NH4Cl dropwise to the mixture[3].

    • Self-Validation Check: Monitor the solution for gas evolution (H2 gas generated from residual silane hydrolysis). Continue the dropwise addition until all effervescence ceases, confirming the complete quenching of the reductant.

  • Extraction: Add ethyl acetate (EtOAc) to the mixture (typically 3× the volume of the aqueous phase). Transfer the mixture to a separatory funnel, invert gently, and vent to release pressure.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Check: The organic phase containing the lactam will be the top layer (EtOAc density ~0.90 g/cm³ vs. aqueous >1.0 g/cm³).

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous MgSO4, and filter[3].

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Self-Validation Check: Maintain the water bath at ≤45 °C to prevent thermal degradation and subsequent darkening of the lactam.

Protocol B: Flash Column Chromatography

Objective: Isolate 5-methyl-1-phenylpyrrolidin-2-one from structurally similar organic impurities.

  • Column Packing: Prepare a slurry of Silica Gel 60H (200-300 mesh) in petroleum ether (PE) and pack the glass column[3].

  • Loading: Dissolve the concentrated crude organic residue in a minimum volume of dichloromethane (DCM) and carefully load it evenly onto the top of the silica bed.

  • Elution: Elute the column using a mobile phase of PE/EtOAc (4:1 v/v)[3] or PE/DCM/Acetone (5:2:0.1 v/v/v)[4].

  • Fraction Monitoring: Collect fractions and monitor via Thin-Layer Chromatography (TLC).

    • Self-Validation Check: Visualize the TLC plates under short-wave UV light (254 nm). The target 5-methyl-1-phenylpyrrolidin-2-one will appear as a distinct, strong UV-active spot at an Rf of ~0.3 (when using 4:1 PE/EA)[3].

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent to yield the purified lactam as a light yellow oil or a white/colorless solid (Melting Point: 47–49 °C)[1][3][4].

Quantitative Data Summary
Purification ParameterValue / SpecificationMechanistic Rationale
Target Compound 5-Methyl-1-phenylpyrrolidin-2-oneCAS: 6724-71-6; MW: 175.23 g/mol [1].
Optimal Eluent System 1 Petroleum Ether / Ethyl Acetate (4:1)Standard polarity gradient; target elutes at Rf ≈ 0.3[3].
Optimal Eluent System 2 PE / DCM / Acetone (5:2:0.1)Ternary system enhances resolution for closely eluting aromatic impurities[4].
Quenching Agent Saturated aqueous NH4ClHydrolyzes residual silanes (e.g., PhSiH3) safely and neutralizes basic species[3].
Drying Agent Anhydrous MgSO4Removes trace water from the EtOAc extraction phase prior to concentration[3].
Physical State Light yellow oil to white solidMP: 47–49 °C. Final state and color depend heavily on the removal of trace oxidation/metal complexes[1][3][4].
References
  • Title: Electrochemically Driven Carbon–Nitrogen Bond Formation of the Lactams Source: acs.org URL: 4

  • Title: 5-Methyl-1-phenylpyrrolidin-2-one: A Versatile Compound Source: meiji.ac.jp URL: 1

  • Title: Reductive Amination/Cyclization of Levulinic Acid to Pyrrolidones versus Pyrrolidines by Switching the Catalyst from AlCl3 to Ru Source: rsc.org URL: 2

  • Title: Supporting Information for Calcium(II)-Catalyzed Reductive Amination of Biomass-Derived Ketoacids Source: doi.org URL: 3

Sources

Optimization

Technical Support Center: Optimizing Temperature for 5-Methyl-1-phenylpyrrolidin-2-one Cyclization

Welcome to the technical support guide for the synthesis of 5-Methyl-1-phenylpyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of the critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Methyl-1-phenylpyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of the critical intramolecular cyclization step. The thermal lactamization of N-phenyl-4-aminopentanoic acid and its derivatives is a cornerstone of this synthesis, where temperature is not merely a parameter but the primary controller of reaction efficiency, yield, and purity. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Part 1: Foundational Principles & Mechanism

This section addresses the fundamental "why" behind the experimental choices. Understanding the reaction mechanism and the thermodynamic and kinetic implications of temperature is the first step toward optimization.

Q1: What is the reaction mechanism for the cyclization, and how does temperature drive it?

The formation of 5-Methyl-1-phenylpyrrolidin-2-one from its linear amino acid precursor, such as N-phenyl-4-aminopentanoic acid, is an intramolecular nucleophilic acyl substitution, commonly known as lactamization. The reaction proceeds as follows:

  • Activation (Implicit): At elevated temperatures, the carboxylic acid group becomes sufficiently reactive for the intramolecular reaction to occur. In some protocols, an acid catalyst is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the oxygen atoms.

  • Elimination: The tetrahedral intermediate collapses, and a molecule of water is eliminated, reforming the carbonyl double bond and yielding the final five-membered lactam ring.

Temperature provides the necessary activation energy for this process. It increases molecular motion and the frequency of effective collisions, allowing the molecule to adopt the correct conformation for the intramolecular attack to occur and to overcome the energy barrier of the reaction.

Lactamization_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start N-phenyl-4-aminopentanoic acid Intermediate Tetrahedral Intermediate Start->Intermediate Heat (Δ) Product 5-Methyl-1-phenylpyrrolidin-2-one Intermediate->Product - H₂O

Caption: The two-step mechanism of thermal lactamization.

Q2: Why is precise temperature control so critical? What happens if it's too high or too low?

Temperature exerts a dual influence on this reaction: it controls both the reaction rate (kinetics) and the distribution of products (thermodynamics). Finding the optimal temperature is a balancing act.

  • Too Low: The reaction rate will be impractically slow, leading to incomplete conversion even after extended reaction times. The starting material may remain largely unreacted.

  • Too High: While higher temperatures accelerate the desired cyclization, they can disproportionately favor side reactions.[1] This leads to the formation of impurities, decomposition of the starting material or product, and potentially a lower overall yield of the desired compound.[1]

Common side reactions at elevated temperatures include:

  • Intermolecular Polymerization: Instead of cyclizing, the amino acid precursor reacts with another molecule, forming linear polyamide chains. This is particularly problematic at high concentrations.[2]

  • Decomposition: At excessive temperatures, decarboxylation or other degradation pathways can occur, leading to a complex mixture of byproducts and a lower yield.

Temperature_Effects ReactionMixture Reaction Mixture ReactionMixture->ReactionMixture Low Temperature (Slow/No Reaction) DesiredProduct Intramolecular Cyclization (Product) ReactionMixture->DesiredProduct Optimal Temperature (e.g., 100-140 °C) SideProducts Side Reactions (Polymerization, Decomposition) ReactionMixture->SideProducts Excessive Temperature (e.g., >160 °C)

Caption: Relationship between temperature and reaction outcome.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the cyclization.

Q3: My reaction yield is very low or I've isolated mostly starting material. What are the steps to troubleshoot this?

Low yield is a frequent challenge and can stem from several factors.[3][4] A systematic approach is crucial for diagnosis.

Troubleshooting_Workflow decision decision Start Low Yield Observed Check_Temp Step 1: Verify Temperature Is the reaction hot enough? Start->Check_Temp Check_Time Step 2: Extend Reaction Time Has it run long enough? Check_Temp->Check_Time Yes Check_Conc Step 3: Assess Concentration Is it too concentrated? Check_Time->Check_Conc Yes Check_Purity Step 4: Verify Reagent Purity Are starting materials clean? Check_Conc->Check_Purity No (High Dilution is Key) Optimize Solution: Perform Temperature Screening Experiment Check_Purity->Optimize Yes

Caption: A systematic workflow for troubleshooting low yield.

Detailed Troubleshooting Steps:

  • Verify Reaction Temperature: The most common cause of low conversion is insufficient temperature. Ensure your heating mantle, oil bath, and thermometer are calibrated and providing accurate readings. A reaction that stalls may require a slight, carefully monitored increase in temperature.[2]

  • Extend Reaction Time: Cyclization can be slow. Before concluding the temperature is too low, ensure the reaction has been allowed to proceed for an adequate duration (often several hours). Monitor progress using an analytical technique like TLC or LC-MS.

  • Evaluate Concentration: While seemingly counterintuitive for low yield, high concentrations can drastically favor intermolecular polymerization over the desired intramolecular cyclization, consuming the starting material to produce undesired polymer.[2] If you observe the formation of insoluble material or significant streaking at the baseline of your TLC plate, high concentration is a likely culprit.

  • Check Reagent Purity: Impurities in the starting amino acid can inhibit the reaction. Ensure the precursor is pure and dry.

Q4: My TLC plate shows the product spot, but also multiple other spots and baseline streaking. How do I minimize these impurities?

This observation strongly suggests the formation of side products, primarily from intermolecular polymerization and/or thermal decomposition.[2]

  • Primary Cause: The reaction temperature is likely too high, or the concentration is not sufficiently dilute.

  • Solution:

    • Reduce Concentration (High Dilution): This is the most effective strategy to favor the intramolecular pathway. By decreasing the concentration, you reduce the probability of two different molecules reacting with each other. A good starting point is a concentration of 0.05 M to 0.1 M.

    • Lower the Temperature: Systematically lower the reaction temperature in 10-20 °C increments. While this will slow the reaction, it will disproportionately reduce the rate of side reactions, leading to a cleaner product profile.

| Hypothetical TLC Analysis at Different Temperatures | | :--- | :--- | | Reaction Temperature | TLC Observation | | 160 °C | Faint product spot. Strong spot for starting material. Significant streaking from baseline to solvent front (indicative of polymer/decomposition). | | 120 °C | Strong product spot. Faint spot for starting material. Minimal side spots or streaking. | | 80 °C | Very faint product spot. Strong, clean spot for starting material. No side products observed. |

Part 3: Experimental Protocols

Q5: What is a robust experimental protocol for screening different temperatures to find the optimum?

A parallel screening experiment is the most efficient method to determine the optimal temperature for your specific setup.

Protocol: Parallel Temperature Screening for Cyclization

  • Preparation:

    • Prepare a stock solution of your starting material (e.g., N-phenyl-4-aminopentanoic acid) in a high-boiling solvent like toluene or xylene at a concentration of 0.1 M.

    • Prepare three identical reaction vessels (e.g., round-bottom flasks with reflux condensers) labeled with your target temperatures (e.g., 100 °C, 120 °C, 140 °C).

  • Reaction Setup:

    • To each flask, add an equal volume of the stock solution (e.g., 10 mL).

    • Place each flask in a pre-heated oil bath or heating block set to its designated temperature.

    • Begin stirring simultaneously.

  • Monitoring:

    • After a set time interval (e.g., every 2 hours), take a small aliquot from each reaction mixture for TLC analysis.

    • Spot each sample on the same TLC plate, alongside a spot of the starting material for reference.

    • Develop the plate using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes).

    • Visualize the spots under UV light and/or by staining.

  • Analysis:

    • Compare the TLC plates over time. The optimal temperature is the one that shows the fastest conversion to the product spot with the minimal formation of new, undesired spots.

    • The reaction at the optimal temperature should be allowed to proceed until the starting material spot is no longer visible on the TLC.

  • Workup and Yield Determination:

    • Once a reaction is deemed complete, cool it to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product, typically by column chromatography on silica gel, to isolate the 5-Methyl-1-phenylpyrrolidin-2-one.[5]

    • Calculate the isolated yield for the most successful condition.

Part 4: Frequently Asked Questions (FAQs)

  • Q6: What is the typical precursor for this synthesis?

    • The most direct precursor is (R)- or (S)-4-aminopentanoic acid, which is then N-phenylated. This amino acid can be synthesized sustainably from levulinic acid, a biomass-derived platform chemical.[6][7] The cyclization is the final key step to form the lactam ring.

  • Q7: How does my choice of solvent affect the optimal temperature?

    • The solvent's boiling point defines the maximum temperature achievable at atmospheric pressure. Solvents like toluene (boiling point ~111 °C) or xylene (boiling point ~140 °C) are commonly used because they allow for higher reaction temperatures and can azeotropically remove the water formed during the cyclization, which helps to drive the reaction to completion.[5]

  • Q8: Can this reaction be catalyzed to lower the required temperature?

    • Yes. While thermal cyclization is common, the reaction can be catalyzed by acids (e.g., p-toluenesulfonic acid) or by using coupling agents common in peptide synthesis.[8] Catalysis activates the carboxylic acid group, lowering the activation energy and thus allowing the reaction to proceed at a lower temperature, which can be beneficial for sensitive substrates.

References

  • Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane. Benchchem.
  • Improving the yield of the intramolecular Friedel-Crafts cyclization. Benchchem.
  • Caruso, T., Monaco, G., Peluso, A., & Spinella, A. (2004). Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. Organic & Biomolecular Chemistry, 2(22), 3255-3258.
  • Technical Support Center: Synthesis of Pyrrolidine Derivatives. Benchchem.
  • Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
  • Ivanova, N. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. Available at: [Link]

  • What are some common causes of low reaction yields? Reddit.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Ye, J., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 810991. Available at: [Link]

  • Londregan, A. T., et al. (2012). A new and useful method for the macrocyclization of linear peptides. Organic Letters, 14(11), 2890-2893. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Methyl-1-phenylpyrrolidin-2-one

Welcome to the technical support and troubleshooting center for the isolation and purification of 5-Methyl-1-phenylpyrrolidin-2-one (CAS RN: 6724-71-6). As a moderately polar lactam with a molecular weight of 175.23 g/mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 5-Methyl-1-phenylpyrrolidin-2-one (CAS RN: 6724-71-6). As a moderately polar lactam with a molecular weight of 175.23 g/mol , this compound presents a notorious challenge during purification: a very low melting point of 47–49 °C[1][2].

Because its melting point is so close to ambient room temperature, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—instead of true crystallization[3][4]. This guide provides field-proven, thermodynamically grounded strategies to force crystalline nucleation and bypass oil formation.

Phase Behavior & Troubleshooting (FAQs)

Q1: Why does my 5-Methyl-1-phenylpyrrolidin-2-one form a milky oil instead of crystals upon cooling? A1: This is caused by Liquid-Liquid Phase Separation (LLPS)[5]. Crystallization relies on the solution reaching supersaturation. However, if the supersaturation point (the cloud point) of your specific solvent system is reached at a temperature above the compound's melting point (47 °C), the compound will separate as a liquid oil rather than a solid crystal lattice[3][6]. This oil phase is highly undesirable as it acts as a powerful solvent for impurities, effectively ruining the purification process[6].

Q2: How do I thermodynamically force the compound to crystallize rather than oil out? A2: You must alter the system's phase diagram so that the solubility curve intersects the cooling curve below 47 °C. This is achieved through three causal adjustments:

  • Increase the "Good" Solvent Ratio: Adding more of your solubilizing solvent lowers the temperature at which supersaturation occurs, pushing the cloud point below the critical 47 °C threshold[7].

  • Controlled Cooling: Rapid cooling causes localized supersaturation spikes, triggering LLPS. A linear, slow cooling ramp (0.1 °C/min) maintains thermodynamic equilibrium[3].

  • Seeding: Introducing a pure seed crystal at ~42–45 °C bypasses the high activation energy required for primary nucleation, directing the system's energy toward crystal growth rather than oil formation[3][4].

Q3: Which solvent systems are most effective for this specific lactam? A3: 5-Methyl-1-phenylpyrrolidin-2-one features a hydrophobic phenyl ring and a polar lactam core. It requires a binary solvent system with highly tunable polarity. An Ethyl Acetate / Hexanes (or Heptane) system is optimal. Avoid water-based systems entirely; water severely depresses the solubility of the hydrophobic phenyl moiety, heavily promoting LLPS at elevated temperatures[4][6].

Solvent System Performance Data

The following table summarizes the quantitative and qualitative outcomes of various recrystallization solvent systems for 5-Methyl-1-phenylpyrrolidin-2-one.

Solvent SystemVolume RatioCloud Point (°C)OutcomeMechanistic Causality
Water / Ethanol 1:1> 60 °CSevere LLPS High polarity of water forces the hydrophobic compound out of solution well above its melting point[4].
Pure Heptane N/A~ 55 °CModerate LLPS Poor overall solubility requires high dissolution temperatures; rapid cooling easily triggers oiling out[4].
Ethyl Acetate / Hexanes 1:4< 45 °COptimal Crystallization Tunable polarity. Ethyl acetate keeps the solute solvated until the temperature drops safely below the 47 °C melting point.

Self-Validating Recrystallization Protocol

To ensure high-purity recovery of 5-Methyl-1-phenylpyrrolidin-2-one, utilize the following step-by-step methodology. This protocol includes a Self-Validation Checkpoint to prevent the loss of material to oiling out.

Step 1: Primary Dissolution Place the crude 5-Methyl-1-phenylpyrrolidin-2-one in a round-bottom flask equipped with a magnetic stir bar. Add a minimum volume of warm Ethyl Acetate (approx. 55 °C) dropwise until the solid is completely dissolved.

Step 2: Antisolvent Titration Maintain the solution at 55 °C. Slowly add Hexanes (antisolvent) dropwise until a faint, persistent turbidity is observed. Immediately add 1–2 drops of Ethyl Acetate until the solution becomes perfectly clear again.

Step 3: The Self-Validation Checkpoint (Critical) Begin cooling the flask slowly (0.1 to 0.2 °C/min).

  • Validation Rule: Carefully observe the solution as the temperature reaches 50 °C.

  • Pass: If the solution remains completely clear at 50 °C, the supersaturation point has been successfully pushed below the melting point. Proceed to Step 4.

  • Fail: If the solution becomes milky or turbid at or above 50 °C, stop immediately . The system is oiling out[6]. Reheat the mixture to 60 °C to redissolve the oil, add 10% more Ethyl Acetate by volume, and repeat the cooling process[7].

Step 4: Seeding and Isothermal Hold Once the clear solution reaches 42–45 °C (just below the 47 °C melting point), introduce 1–2 mg of pure 5-Methyl-1-phenylpyrrolidin-2-one seed crystals[3]. Hold the temperature isothermally for 30 minutes to allow the seed crystals to mature and consume the supersaturation, preventing secondary nucleation of oil.

Step 5: Final Cooling and Isolation Once a healthy crystal bed has formed, cool the flask to 0–5 °C in an ice bath for 1 hour to maximize yield. Isolate the white/colorless crystals via vacuum filtration and wash with ice-cold hexanes.

Rescue Workflow for Oiled-Out Mixtures

If you have already encountered an oiled-out mixture, follow this visual workflow to rescue your product.

G N1 Oiled-Out Mixture (Liquid-Liquid Phase Separation) N2 Reheat to Homogeneous Solution (T > 55°C) N1->N2 N3 Adjust Solvent Composition (Add 10-20% more Ethyl Acetate) N2->N3 N4 Controlled Cooling (Ramp: 0.1 - 0.2 °C/min) N3->N4 N5 Introduce Seed Crystals (T ≈ 42-45°C) N4->N5 N6 Pure Crystalline 5-Methyl-1-phenylpyrrolidin-2-one N5->N6

Workflow for rescuing an oiled-out recrystallization of low-melting-point compounds.

References

  • 5-Methyl-1-phenylpyrrolidin-2-one: A Versatile Compound (Physical Properties). Meiji University / Hoffman Chemicals. 1

  • CAS 6724-71-6 | 5-Methyl-1-phenylpyrrolidin-2-one. Hoffman Fine Chemicals. 2

  • Oiled out: Definition and occurrence in low melting point solids. University of Alberta. 5

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego. 3

  • Low melting point solids often "oil out" of a crystallization solution. Brainly Expert-Verified Solutions. 7

  • Recrystallization Techniques and Common Problems. University of Wisconsin-Madison. 6

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. 4

  • Catalytic Olefin Hydroamidation Enabled by Proton-Coupled Electron Transfer. Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chiral HPLC Separation of 5-Methyl-1-phenylpyrrolidin-2-one Enantiomers

Introduction: The Significance of Enantiomeric Purity in Pyrrolidin-2-one Structures 5-Methyl-1-phenylpyrrolidin-2-one is a chiral molecule belonging to the pyrrolidinone class, a structural motif present in numerous bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Enantiomeric Purity in Pyrrolidin-2-one Structures

5-Methyl-1-phenylpyrrolidin-2-one is a chiral molecule belonging to the pyrrolidinone class, a structural motif present in numerous biologically active compounds and synthetic intermediates.[1] The presence of a stereocenter at the C5 position gives rise to two non-superimposable mirror-image isomers, or enantiomers. In the pharmaceutical and life sciences sectors, the differential biological activity of enantiomers is a critical consideration; one enantiomer may be therapeutically active, while the other could be inactive or even toxic.[2] Consequently, the development of robust and efficient analytical methods to separate and quantify these enantiomers is paramount for quality control, pharmacokinetic studies, and asymmetric synthesis.[2][3]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for direct enantioseparation due to its versatility, efficiency, and broad applicability.[4][5] This guide provides a comparative analysis of various chiral HPLC strategies for the resolution of 5-Methyl-1-phenylpyrrolidin-2-one enantiomers, grounded in established chromatographic principles and experimental data from related structures. We will explore the mechanistic basis for chiral recognition on different CSPs and detail the systematic approach to method development, empowering researchers to select and optimize the ideal separation for their specific needs.

Pillar 1: The Mechanism of Chiral Recognition - A Tale of Three Interactions

The foundation of chiral HPLC lies in the transient, diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. Successful separation hinges on the difference in stability of these two complexes. For a molecule like 5-Methyl-1-phenylpyrrolidin-2-one, with its aromatic ring, lactam carbonyl group, and stereocenter, several key interactions govern chiral recognition:

  • π-π Interactions: The electron-rich phenyl group of the analyte can interact with π-acidic or π-basic sites on the CSP.

  • Hydrogen Bonding: The carbonyl oxygen of the lactam ring is a hydrogen bond acceptor, a critical interaction point for many CSPs.

  • Steric Interactions/Inclusion: The three-dimensional arrangement of the methyl and phenyl groups around the chiral center dictates how the molecule fits into the chiral cavities or grooves of the CSP. The CSP must present a sterically hindered environment that favors the binding of one enantiomer over the other.

The interplay of these forces is highly dependent on the type of CSP and the composition of the mobile phase.

Pillar 2: A Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical parameter in developing a chiral separation method. Based on the structural features of 5-Methyl-1-phenylpyrrolidin-2-one, several classes of CSPs are prime candidates.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

CSPs derived from cellulose and amylose, particularly those with phenylcarbamate derivatives like tris(3,5-dimethylphenylcarbamate), are among the most powerful and versatile for a wide range of chiral compounds, including pyrrolidinones.[4][6]

  • Mechanism of Action: These polymers form helical grooves that serve as the chiral recognition environment. The carbamate linkages provide sites for hydrogen bonding and dipole-dipole interactions, while the phenyl groups on the derivatizing agent offer opportunities for π-π stacking with the analyte's phenyl ring.[7] Chiral discrimination arises from the subtle differences in how each enantiomer fits within these grooves.

  • Typical Mobile Phases: Normal phase (NP) mode, using a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is highly effective.[7] The type and concentration of the alcohol modifier are crucial for optimizing selectivity, as they compete with the analyte for hydrogen bonding sites on the CSP.[6] Amylose-based columns, such as Chiralpak AD and IA, often exhibit higher enantioselectivity for pyrrolidinones compared to their cellulose counterparts (e.g., Chiralcel OD).[6]

Macrocyclic Glycopeptide (Antibiotic) CSPs: Multi-Modal Recognition

CSPs based on macrocyclic antibiotics like vancomycin (e.g., CHIROBIOTIC® V2) offer a unique and complex mechanism for chiral recognition. Their success in separating the structurally similar 5-Methyl-5-phenylhydantoin suggests high potential for the target analyte.

  • Mechanism of Action: These CSPs possess a basket-like structure with multiple stereocenters and functional groups, including peptide linkages, aromatic rings, and hydroxyl groups. This allows for a combination of hydrogen bonding, π-π interactions, and inclusion complexation within the macrocyclic cavity.[2]

  • Typical Mobile Phases: These columns are highly versatile and can be used in reversed-phase (RP), normal phase (NP), and polar organic (PO) modes. For pyrrolidinone-type structures, the polar organic mode, using a single solvent like methanol or ethanol, is an excellent starting point as it promotes the hydrogen bonding interactions crucial for separation.

Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation

Cyclodextrin-based CSPs are particularly effective for separating molecules containing aromatic rings.[8]

  • Mechanism of Action: These CSPs feature a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. The primary mechanism of separation involves the inclusion of the analyte's phenyl group into the hydrophobic cavity. Secondary interactions, such as hydrogen bonding between the analyte's polar groups and the hydroxyl groups on the rim of the cyclodextrin, fine-tune the enantioselectivity.[5]

  • Typical Mobile Phases: Reversed-phase mode, using mixtures of water or aqueous buffers and organic modifiers like methanol or acetonitrile, is the most common and effective approach for this class of CSPs when separating lactams.[8]

Data Presentation: Performance Comparison of CSPs for Pyrrolidinone Analogs

The following table summarizes typical performance data for the separation of pyrrolidinone and lactam enantiomers on various CSPs, providing a strong basis for method development for 5-Methyl-1-phenylpyrrolidin-2-one.

Chiral Stationary Phase (CSP)Analyte ClassMobile PhaseFlow Rate (mL/min)Selectivity (α)Resolution (Rₛ)Reference
Chiralpak IA (Amylose-based)Pyrrolidin-2-onesn-Hexane / Ethanol1.0> 1.2Baseline[6]
Chiralpak AD (Amylose-based)Pyrrolidin-2-onesn-Hexane / 2-Propanol1.0VariablePartial to Baseline[4][6]
Chiralcel OD (Cellulose-based)Pyrrolidin-2-onesn-Hexane / 2-Propanol1.0< 1.2Partial[4][6]
CHIROBIOTIC® V2 (Vancomycin)PhenylhydantoinsMethanol0.5~1.4> 2.0
Cyclobond I 2000 DMP (β-Cyclodextrin)β-LactamsH₂O / Acetonitrile1.0VariableBaseline for most[8]

Note: Data is representative for the analyte class. Actual values for 5-Methyl-1-phenylpyrrolidin-2-one will require experimental verification.

Experimental Protocols & Method Development Workflow

A systematic approach to method development is crucial for achieving a robust and reliable chiral separation.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation CSP_Screen Select & Screen CSPs (Polysaccharide, Macrocyclic, Cyclodextrin) Mode_Screen Screen Mobile Phase Modes (NP, PO, RP) CSP_Screen->Mode_Screen For each CSP Modifier_Opt Optimize Modifier (Type & Concentration of Alcohol) Mode_Screen->Modifier_Opt Select best condition Temp_Opt Optimize Temperature Modifier_Opt->Temp_Opt Flow_Opt Optimize Flow Rate Temp_Opt->Flow_Opt Validation Validate Method (Precision, Linearity, Accuracy, Robustness) Flow_Opt->Validation

Caption: A systematic workflow for chiral HPLC method development.

Protocol 1: Normal Phase Separation on a Polysaccharide CSP

This protocol is an excellent starting point based on the high success rate of polysaccharide columns for similar analytes.[4][9]

  • Column Selection: Chiralpak® IA or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare an initial mobile phase of 90:10 (v/v) n-Hexane / Isopropanol.

    • Thoroughly degas the mobile phase using sonication or vacuum filtration.

  • HPLC System Setup:

    • Install the selected chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).

    • Set the column temperature to 25 °C.

    • Set the UV detector to an appropriate wavelength for the analyte (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve the racemic 5-Methyl-1-phenylpyrrolidin-2-one standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis and Optimization:

    • Inject 5-10 µL of the sample solution.

    • If no separation is observed, or if retention is too long, increase the percentage of isopropanol in 5% increments (e.g., 85:15, 80:20).

    • If resolution is promising but incomplete, switch the alcohol modifier to ethanol, which can alter the enantioselectivity.[6]

    • Adjust the flow rate (0.5 - 1.5 mL/min) to balance resolution and analysis time.[9]

Protocol 2: Polar Organic Mode Separation on a Macrocyclic Glycopeptide CSP

This protocol offers a fast and alternative screening method with a different selectivity profile.

  • Column Selection: Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Use 100% HPLC-grade methanol as the initial mobile phase.

    • Degas the solvent.

  • HPLC System Setup:

    • Equilibrate the column with methanol at a flow rate of 0.5 mL/min until the baseline is stable.

    • Set the column temperature to 25 °C.

    • Set the UV detector wavelength.

  • Sample Preparation: Dissolve the racemic standard in methanol to a concentration of approximately 1 mg/mL.

  • Analysis and Optimization:

    • Inject 5-10 µL of the sample solution.

    • If retention is too short, consider switching to ethanol as the mobile phase.

    • For peak shape improvement or selectivity modulation, small amounts of an acidic or basic additive (e.g., 0.1% acetic acid or 0.1% triethylamine) can be added to the mobile phase, though this is often unnecessary in polar organic mode.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The systematic screening of orthogonal CSPs (polysaccharide vs. macrocyclic) and mobile phase modes (normal vs. polar organic) ensures a high probability of identifying a successful separation. The optimization steps, such as altering the alcohol modifier, provide a logical path to improving an initial result. By comparing the outcomes of these distinct methods, a researcher can authoritatively select the most robust and efficient system for their needs.

G CSP Polysaccharide CSP (Chiralpak IA/AD) Helical Groove Analyte {Analyte Enantiomer (R or S)} pi_pi π-π Stacking (Analyte Phenyl ↔ CSP Phenyl) Analyte->pi_pi interacts via h_bond Hydrogen Bonding (Analyte Carbonyl ↔ CSP Carbamate) Analyte->h_bond interacts via steric Steric Fit (Analyte Substituents in Groove) Analyte->steric interacts via pi_pi->CSP h_bond->CSP steric->CSP

Caption: Molecular interactions governing chiral recognition on a polysaccharide CSP.

Conclusion

The enantioselective separation of 5-Methyl-1-phenylpyrrolidin-2-one is readily achievable using modern chiral HPLC techniques. Polysaccharide-based CSPs, such as Chiralpak IA and AD, under normal phase conditions represent the most promising initial approach due to their proven success with related structures.[6] Concurrently, screening on a macrocyclic antibiotic column like CHIROBIOTIC V2 in polar organic mode provides an excellent orthogonal strategy with a different selectivity mechanism. By systematically evaluating these alternatives and optimizing the mobile phase composition, researchers can develop a highly efficient, robust, and reliable method for the accurate determination of enantiomeric purity, supporting critical endeavors in drug development and chemical research.

References

  • Taylor & Francis. (2011, November 10). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (2024, May 9). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Retrieved from [Link]

  • PubMed. (2007, November 30). Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. Retrieved from [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]

  • Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • SciTechPub. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Retrieved from [Link]

  • SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

  • Semantic Scholar. The Composition of the Mobile Phase Affects the Dynamic Chiral Recognition of Drug Molecules by the Chiral Stationary Phase. Retrieved from [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • ResearchGate. (2021, January). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

  • ResearchGate. Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 5-Methyl-1-phenylpyrrolidin-2-one Purity Analysis

Executive Summary 5-Methyl-1-phenylpyrrolidin-2-one (CAS: 6724-71-6)[1] is a highly valued N-heterocyclic building block, frequently utilized as a pharmaceutical intermediate and a precursor for complex pyrrolidines. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1-phenylpyrrolidin-2-one (CAS: 6724-71-6)[1] is a highly valued N-heterocyclic building block, frequently utilized as a pharmaceutical intermediate and a precursor for complex pyrrolidines. It is predominantly synthesized via the reductive amination of levulinic acid with aniline or through electrochemically driven C–N bond formation[2]. Because synthetic impurities—such as unreacted levulinic acid, aniline derivatives, or structural isomers—can severely compromise downstream active pharmaceutical ingredient (API) synthesis, utilizing strictly validated reference standards for purity analysis is a non-negotiable requirement in drug development.

This guide objectively compares reference standard grades and details the self-validating orthogonal analytical methodologies required to certify the purity of 5-Methyl-1-phenylpyrrolidin-2-one.

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. The selection of a standard grade dictates the analytical confidence in quantitative Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) assays. A primary standard acts as the foundational truth, validated through absolute methods (e.g., qNMR, elemental analysis), whereas secondary standards rely on comparative calibration.

Table 1: Comparison of Reference Standard Grades for 5-Methyl-1-phenylpyrrolidin-2-one
Standard GradeMinimum PurityTraceability & ValidationPrimary Use CaseCost/Availability
Primary Analytical Standard >99.8%Self-validating (qNMR, Mass Balance, Elemental Analysis). Fully traceable to SI units.Calibration of secondary standards; initial method validation.High cost; synthesized and purified via multiple preparative steps.
Secondary / Working Standard >99.0%Calibrated against a Primary Standard using orthogonal techniques (GC-FID + HPLC-UV).Routine batch release testing; daily Quality Control (QC) assays.Moderate cost; commercially available for routine lab use.
Research Grade >95.0%Certificate of Analysis (CoA) based on a single analytical method (typically GC area %).Early-stage R&D; exploratory synthesis; non-GMP environments.Low cost; widely available from chemical catalog suppliers.

Analytical Methodologies for Purity Determination

To establish a self-validating system for 5-Methyl-1-phenylpyrrolidin-2-one, orthogonal analytical techniques must be employed. Relying solely on one method introduces blind spots.

  • GC-FID/MS : Capitalizes on the semi-volatile nature of the lactam. It is the gold standard for quantifying the main component and detecting volatile organic impurities (e.g., residual solvents, unreacted aniline)[3].

  • HPLC-UV : Acts as the orthogonal counterpart. It is critical for detecting non-volatile degradation products or higher-molecular-weight oligomers that would not elute or vaporize in a GC system.

Table 2: Performance Comparison of Analytical Techniques
ParameterGC-FID (Volatile Profiling)HPLC-UV (Non-Volatile Profiling)
Target Impurities Unreacted aniline, levulinic acid, volatile isomers.Non-volatile oligomers, oxidative degradation products.
Limit of Detection (LOD) ~0.05% (Area normalization)~0.01% (at 254 nm)
Resolution Power Excellent for structural isomers.Excellent for polar/non-polar separations.
Typical Run Time 15–20 minutes20–25 minutes

Experimental Protocols for Purity Validation

The following protocols detail the step-by-step methodologies for validating the purity of a 5-Methyl-1-phenylpyrrolidin-2-one batch against a primary reference standard.

Protocol A: GC-FID Quantitative Analysis

Causality & Logic : GC-FID is chosen due to its high linear dynamic range and sensitivity to carbon-containing compounds. Dodecane is utilized as an internal standard because its retention time does not interfere with the lactam or typical synthetic byproducts.

  • Sample Preparation : Weigh exactly 10.0 mg of the 5-Methyl-1-phenylpyrrolidin-2-one sample and 10.0 mg of the primary reference standard into separate 10 mL volumetric flasks.

  • Internal Standard Addition : Add 1.0 mL of a dodecane stock solution (1 mg/mL in dichloromethane) to each flask. Dilute to volume with dichloromethane and mix thoroughly.

  • Instrument Setup : Equip the GC with a capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 µm). Use high-purity nitrogen as the carrier gas at a constant flow rate of 1.5 mL/min.

  • Temperature Programming : Set the initial oven temperature to 50°C, hold for 5 minutes, then ramp at 20°C/min to 250°C, and hold for 10 minutes[3].

  • Execution & Calibration : Inject 1.0 µL of the sample and standard solutions. Calculate the purity based on the relative response factor (RRF) of the analyte to the dodecane internal standard.

Protocol B: HPLC-UV Impurity Profiling

Causality & Logic : To ensure no non-volatile impurities are missed, reverse-phase HPLC is employed. A C18 column provides excellent retention for the hydrophobic phenyl ring of the lactam, allowing for baseline separation from highly polar impurities.

  • Sample Preparation : Dissolve 5.0 mg of the sample in 10 mL of HPLC-grade acetonitrile/water (50:50, v/v).

  • Instrument Setup : Use a C18 column (250 mm × 4.6 mm, 5 µm). Set the UV detector to 254 nm, which is optimal for the phenyl chromophore.

  • Mobile Phase Gradient : Use Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile). Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Execution : Inject 10 µL of the solution. Integrate all peaks to determine chromatographic purity via area normalization, comparing the impurity profile against the reference standard chromatogram.

Mechanistic Workflow for Standard Certification

The certification of a primary reference standard requires a closed-loop, self-validating workflow. The diagram below illustrates the logical progression from crude synthesis to final orthogonal certification.

G Syn Synthesis of 5-M-1-PP (Reductive Amination) Pur Chromatographic Purification Syn->Pur Crude Extract QC Orthogonal QC Testing Pur->QC Purified Lactam GC GC-FID/MS Analysis (Volatile Purity) QC->GC HPLC HPLC-UV Analysis (Non-Volatile Impurities) QC->HPLC Cert Certified Reference Standard (>99.5%) GC->Cert Pass HPLC->Cert Pass

Workflow for the synthesis, purification, and orthogonal analytical certification of 5-M-1-PP.

Sources

Validation

A Researcher's Guide to IR Spectroscopy for the Characterization of 5-Methyl-1-phenylpyrrolidin-2-one

This guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 5-Methyl-1-phenylpyrrolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 5-Methyl-1-phenylpyrrolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list to offer a comparative framework for ensuring compound identity and purity. We will explore the causal relationships behind spectral features, compare the target molecule to a critical precursor, and provide actionable experimental protocols.

The Diagnostic Power of IR Spectroscopy in Synthesis

Infrared spectroscopy is a rapid, non-destructive, and highly informative analytical technique. It probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[1] For a multi-functional molecule like 5-Methyl-1-phenylpyrrolidin-2-one, IR spectroscopy serves as an indispensable first-pass analysis to confirm the successful incorporation of key structural motifs and the absence of starting materials. The key to its diagnostic power lies in identifying the strong, unambiguous absorption of the carbonyl group (C=O) and the characteristic vibrations of the aromatic and aliphatic moieties.[2][3]

The structure of 5-Methyl-1-phenylpyrrolidin-2-one contains several key features that give rise to a distinct IR spectrum:

  • A five-membered lactam (γ-lactam) ring.

  • A tertiary amide functionality.

  • A phenyl group attached to the nitrogen atom.

  • Aliphatic C-H bonds within the pyrrolidinone ring and the methyl group.

Predicted IR Absorption Profile of 5-Methyl-1-phenylpyrrolidin-2-one

The expected IR spectrum is dominated by a few very characteristic peaks. The analysis below outlines the principal diagnostic bands for confirming the structure.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity & CharacteristicsRationale for Assignment
C=O Stretch (Amide I) Tertiary γ-Lactam1680 - 1640 Very Strong, SharpThis is the most prominent peak. The frequency is lower than a typical ketone due to resonance with the nitrogen lone pair.[4][5] As a five-membered ring (γ-butyrolactam derivative), ring strain tends to increase the frequency compared to an open-chain amide, but conjugation with the phenyl ring can slightly lower it.[6][7]
Aromatic C-H StretchPhenyl Group3100 - 3000Medium to Weak, SharpThe presence of peaks just above the 3000 cm⁻¹ threshold is a clear indicator of sp²-hybridized C-H bonds, characteristic of an aromatic ring.[8][9]
Aliphatic C-H StretchCH₃, CH₂, CH (ring)3000 - 2850Medium to Strong, SharpThese peaks, appearing just below 3000 cm⁻¹, confirm the presence of sp³-hybridized C-H bonds from the pyrrolidinone ring and methyl substituent.[10][11]
Aromatic C=C StretchPhenyl Group1600 - 1475Medium to Weak, Multiple Sharp BandsAromatic rings exhibit characteristic in-ring C=C stretching vibrations, often appearing as a pair or series of sharp bands in this region.[1][12]
Aliphatic C-H BendCH₃, CH₂1470 - 1360MediumThese absorptions correspond to the scissoring and bending vibrations of the aliphatic portions of the molecule.[9][10]
Aromatic C-N StretchAryl-N1335 - 1250MediumThe stretching vibration of the bond between the aromatic ring and the nitrogen atom typically appears in this region of the fingerprint district.[13]

Comparative Analysis: Distinguishing Product from Precursor

A critical aspect of reaction monitoring and product characterization is confirming the consumption of starting materials. A logical precursor to 5-Methyl-1-phenylpyrrolidin-2-one is 5-Methyl-2-pyrrolidinone . By comparing the IR spectra of the product and this precursor, we can definitively confirm the success of the N-arylation reaction.

Spectral Feature5-Methyl-2-pyrrolidinone (Precursor)5-Methyl-1-phenylpyrrolidin-2-one (Product)Significance of Change
N-H Stretch Present (~3200 cm⁻¹, Broad) Absent The complete disappearance of the N-H stretch is the strongest evidence that the nitrogen has been substituted (i.e., the phenyl group has been added). Secondary amides show this characteristic peak.[13][14]
Aromatic C-H StretchAbsentPresent (3100 - 3000 cm⁻¹)The appearance of these peaks confirms the successful incorporation of the phenyl group.[8]
Aromatic C=C StretchAbsentPresent (1600 - 1475 cm⁻¹)These new bands provide secondary confirmation of the presence of the aromatic ring.[12]
C=O Stretch ~1690 cm⁻¹~1660 cm⁻¹ (Expected)The C=O frequency is expected to shift to a lower wavenumber in the product due to increased conjugation with the newly attached phenyl ring.[4]
N-H Bend (Amide II) **Present (~1550 cm⁻¹) **Absent The Amide II band, a result of N-H bending and C-N stretching, is characteristic of secondary amides and will be absent in the tertiary amide product.[4][15]

This comparative approach provides a self-validating system. The disappearance of precursor-specific peaks (N-H stretch, Amide II) and the simultaneous appearance of product-specific peaks (Aromatic C-H and C=C stretches) offer unambiguous proof of a successful chemical transformation.

Visualizing the Characterization Workflow

The logical flow for using IR spectroscopy to identify and confirm the synthesis of 5-Methyl-1-phenylpyrrolidin-2-one can be visualized as a decision-making process.

G Start Acquire IR Spectrum of Sample Check_Carbonyl Strong Peak at 1680-1640 cm⁻¹? Start->Check_Carbonyl Check_Aromatic_CH Peaks > 3000 cm⁻¹? Check_Carbonyl->Check_Aromatic_CH Yes (Lactam C=O Present) Conclusion_Fail Identity Not Confirmed. Check for Impurities or Incorrect Structure. Check_Carbonyl->Conclusion_Fail No Check_NH Absence of Broad Peak at 3500-3100 cm⁻¹? Check_Aromatic_CH->Check_NH Yes (Aromatic C-H Present) Check_Aromatic_CH->Conclusion_Fail No Conclusion_Success Identity Confirmed: 5-Methyl-1-phenylpyrrolidin-2-one Check_NH->Conclusion_Success Yes (Tertiary Amide Confirmed) Check_NH->Conclusion_Fail No (Possible N-H Impurity)

Caption: Workflow for IR-based characterization of the target compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for sample analysis using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient method.

Objective: To obtain a clean, interpretable infrared spectrum of the synthesized compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Spatula

  • Sample of 5-Methyl-1-phenylpyrrolidin-2-one (solid or oil)

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Background Scan:

    • Ensure the ATR crystal surface is clean. Wipe gently with a lint-free tissue lightly dampened with isopropanol and allow it to fully evaporate.

    • With nothing on the crystal, run a background scan. This measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg for a solid, or a single drop for an oil) of the sample directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Scan:

    • Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform a background subtraction.

    • Process the resulting spectrum by labeling the key peaks corresponding to the functional groups identified in the tables above.

    • Compare the obtained spectrum with the expected peak locations to confirm the compound's identity.

  • Cleaning:

    • Retract the press, remove the bulk of the sample with a clean spatula, and wipe the crystal surface clean with a lint-free tissue dampened with isopropanol. Ensure all sample residue is removed before analyzing the next sample.

Key Spectral Differences Visualized

The following diagram illustrates the critical differences a researcher should look for when comparing the product to its secondary amide precursor.

G cluster_0 5-Methyl-2-pyrrolidinone (Precursor) cluster_1 5-Methyl-1-phenylpyrrolidin-2-one (Product) cluster_2 Diagnostic Changes Precursor Key Peaks ~3200 cm⁻¹ (N-H Stretch) ~1690 cm⁻¹ (C=O Stretch) ~1550 cm⁻¹ (N-H Bend) Change1 LOSS of N-H Stretch Precursor:p1->Change1 Change3 SHIFT of C=O Stretch Precursor:p2->Change3 Product Key Peaks 3100-3000 cm⁻¹ (Aromatic C-H) ~1660 cm⁻¹ (C=O Stretch) 1600-1475 cm⁻¹ (Aromatic C=C) Change2 GAIN of Aromatic Peaks Product:p1->Change2 Product:p3->Change2 Product:p2->Change3

Caption: Comparison of key IR features between precursor and product.

Conclusion

The characterization of 5-Methyl-1-phenylpyrrolidin-2-one by IR spectroscopy is a straightforward yet powerful method for verifying its molecular structure. The definitive identification hinges on observing the strong tertiary lactam C=O stretch around 1660 cm⁻¹, the appearance of aromatic C-H and C=C vibrations, and, most critically, the complete absence of the N-H stretching and bending bands that would be present in its secondary amide precursors. By following the comparative analysis and experimental protocol detailed in this guide, researchers can confidently and efficiently validate the identity and purity of their synthesized material.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Calcutta. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Tada, K., et al. (1961). The Resonance Effect of Amide Group on the Polymerizability of Lactam Derivatives. I. The Infrared Spectrum of N-Methyl Lactams. Bulletin of the Chemical Society of Japan, 34(12), 1831-1834.
  • Huisgen, R., & Walz, H. (1956). Infrared special studies on lactams as cis-trans models for the peptide bond. Chemische Berichte, 89(11), 2616-2629.
  • Bora, M. M., et al. (2000). REACTIVE EXTRACTION OF BETA-LACTAM ANTIBIOTICS: IR SPECTROSCOPIC STUDIES. Bioprocess Engineering, 23(5), 573-578.
  • Todorov, I., et al. (2006). Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 491-500.
  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • University of California, Davis. (n.d.). Infrared spectra of Amides & Lactams (RCONR2). Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functio. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Note: This is a general reference for various functional groups.
  • University of Puget Sound. (n.d.). IR: amines. Retrieved from [Link]

  • Michigan State University. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). The different Amide contributions to the IR bending region are reported.... Retrieved from [Link]

  • All 'Bout Chemistry. (2023, March 3). FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. YouTube. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 5-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one. SpectraBase. Retrieved from [Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. Retrieved from [Link]

  • PubMed. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. The Journal of Antibiotics. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). 5-Methyl-2-pyrrolidinone. NIST WebBook. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48.

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Safety & Regulatory Compliance

Safety

Disposal Protocol: A Comprehensive Guide for 5-Methyl-1-phenylpyrrolidin-2-one

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Methyl-1-phenylpyrrolidin-2-one. As drug development professionals and researchers, adherence to rigorous safety and environmen...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Methyl-1-phenylpyrrolidin-2-one. As drug development professionals and researchers, adherence to rigorous safety and environmental protocols is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide is structured to provide immediate, actionable information grounded in established safety principles, ensuring the protection of laboratory personnel and the environment.

The procedural framework herein is built upon the foundational principles of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to recognize that while this guide provides comprehensive recommendations, it must be used in conjunction with your institution's specific Chemical Hygiene Plan (CHP) and under the guidance of your Environmental Health & Safety (EHS) department.

Hazard Identification and Inherent Risk

Proper disposal begins with a thorough understanding of the material's hazards. 5-Methyl-1-phenylpyrrolidin-2-one (CAS RN: 6724-71-6) is a solid organic compound for which extensive toxicological data is not widely available.[1][2] Therefore, a conservative approach is mandated, treating the substance with the caution afforded to chemicals with known hazards.[1]

Based on available information, this compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these classifications, any waste containing 5-Methyl-1-phenylpyrrolidin-2-one must be considered hazardous waste . Under no circumstances should this chemical or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[3][4][5] The practice of disposal by evaporation in a fume hood is also strictly prohibited.[3][6]

Personnel Protection and Engineering Controls: A Non-Negotiable Barrier

To mitigate the risks of exposure during handling and disposal, the following personal protective equipment (PPE) and engineering controls are mandatory. This aligns with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates minimizing chemical exposure.[7][8]

  • Engineering Controls: All handling of 5-Methyl-1-phenylpyrrolidin-2-one, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (e.g., Nitrile) must be worn. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[10]

    • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

Waste Stream Management: Segregation and Characterization

The foundation of compliant disposal is the accurate characterization and segregation of waste. Waste streams containing 5-Methyl-1-phenylpyrrolidin-2-one must be kept separate from incompatible materials to prevent dangerous chemical reactions. While specific incompatibility data for this compound is limited, prudent practice, based on related structures like N-Methyl-2-pyrrolidinone, suggests avoiding strong oxidizing agents and strong acids.[11]

All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), as defined by the EPA.[4][6][12]

Data Summary Table
ParameterSpecification
Chemical Name 5-Methyl-1-phenylpyrrolidin-2-one
CAS Number 6724-71-6[1][2]
Physical State Solid[1]
Key Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant[1]
Required PPE Chemical splash goggles, Nitrile gloves, Laboratory coat
Disposal Container Solid Waste: Labeled, sealed polyethylene bag or drum. Liquid Waste: Labeled, sealed, chemically compatible bottle (e.g., glass or polyethylene) with secondary containment.

Step-by-Step Disposal Protocols

Follow these procedural steps meticulously. All hazardous waste containers must be kept closed except when actively adding waste.[3][6][13]

Protocol 4.1: Unused or Expired Pure Chemical
  • Do Not Consolidate: Keep the chemical in its original, clearly labeled manufacturer's container.

  • Label as Waste: Securely attach your institution's "Hazardous Waste" tag to the container.

  • Complete the Tag: Fill out all required information on the tag, including the full chemical name ("5-Methyl-1-phenylpyrrolidin-2-one"), quantity, and accumulation start date. Do not use abbreviations or chemical formulas.[5][13]

  • Store Securely: Place the container in your designated SAA, ensuring it is segregated from incompatible materials.

  • Schedule Pickup: Contact your institution's EHS office to schedule a waste collection.

Protocol 4.2: Contaminated Solid Waste

This stream includes items such as gloves, weigh paper, contaminated paper towels, and bench protectors.

  • Designate a Container: Use a durable, sealable polyethylene bag or a designated solid waste drum.

  • Label the Container: Affix a "Hazardous Waste" tag to the bag or drum at the start of waste accumulation. List "Contaminated Debris with 5-Methyl-1-phenylpyrrolidin-2-one" as the contents.

  • Accumulate Waste: Place all contaminated solid materials directly into this container.

  • Seal and Store: Once full, or when the project is complete, seal the container. Store it in the SAA.

  • Schedule Pickup: Arrange for collection by EHS.

Protocol 4.3: Contaminated Liquid Waste

This stream includes solutions containing the compound or rinsates from cleaning contaminated glassware.

  • Select a Container: Use a clean, leak-proof bottle made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure screw cap.

  • Label the Container: Affix a "Hazardous Waste" tag.

  • Detail Contents: List all constituents of the liquid waste by their full chemical names and estimate their percentages (e.g., "5-Methyl-1-phenylpyrrolidin-2-one (~5%), Methanol (95%)").[13]

  • Accumulate and Store: Keep the container tightly capped. Store it within a secondary containment bin (e.g., a plastic tub) in your SAA.

  • Schedule Pickup: Once the container is no more than 90% full, arrange for EHS collection.[13]

Protocol 4.4: Decontamination of Empty Containers

An "empty" container that held hazardous waste must be managed properly to be disposed of as non-hazardous trash.[3]

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinsate, and all subsequent rinses, must be collected and managed as hazardous liquid waste as described in Protocol 4.3.[3][14] This is a critical step to prevent environmental contamination.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label on the container.[3][14]

  • Final Disposal: Dispose of the clean, dry, and unlabeled container in the appropriate receptacle (e.g., laboratory glass disposal box or regular trash, per your institution's policy).

Emergency Spill Procedures

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills (<100 mL or ~100 g), if you are trained and have a spill kit, you may proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's EHS/emergency line immediately.

  • Cleanup of Small Spills:

    • Don appropriate PPE (goggles, lab coat, double gloves).

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a solvent-wetted towel, collecting the towel as contaminated solid waste.

    • Label the waste container and arrange for pickup.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated in the laboratory.

G cluster_hazardous Hazardous Waste Protocol start Waste Generation (Solid, Liquid, or Container) char Characterize Waste Stream start->char decision Is waste contaminated with 5-Methyl-1-phenylpyrrolidin-2-one? char->decision container Select Appropriate & Compatible Container decision->container  Yes non_haz Dispose per Institutional Policy (e.g., regular trash, recycling) decision->non_haz  No label_waste Affix 'Hazardous Waste' Tag & Detail Contents container->label_waste store Store in Designated SAA (Segregate Incompatibles) label_waste->store pickup Arrange for EHS Pickup store->pickup

Sources

Handling

Comprehensive Safety and Handling Guide for 5-Methyl-1-phenylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 5-Methyl-1-phenylpyrrolidin-2-one (CAS Number: 6724-71-6). As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 5-Methyl-1-phenylpyrrolidin-2-one (CAS Number: 6724-71-6). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

5-Methyl-1-phenylpyrrolidin-2-one is a solid chemical that requires careful handling due to its potential health hazards.[1] A thorough understanding of its risk profile is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation. The causality is clear: the chemical properties of 5-Methyl-1-phenylpyrrolidin-2-one can lead to irritation and damage to biological tissues upon contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the recommended PPE for handling 5-Methyl-1-phenylpyrrolidin-2-one. The principle here is to create a complete barrier between you and the chemical, mitigating the risk of exposure through all potential routes.

Body Part Personal Protective Equipment Rationale
Hands Chemical-resistant gloves (e.g., Butyl rubber)To prevent skin contact and subsequent irritation.[2][3]
Eyes Splash goggles or a face shieldTo protect against accidental splashes that can cause serious eye irritation.[2]
Body Laboratory coatTo protect skin and personal clothing from contamination.[2]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust/vapors are generated.To minimize the inhalation of airborne particles or vapors that can cause respiratory tract irritation.[2][3]
Safe Handling and Storage: A Controlled Environment

The core principle of safe handling is to minimize the generation of dust and vapors and to prevent accidental contact.

Operational Plan:

  • Work in a Designated Area: All work with 5-Methyl-1-phenylpyrrolidin-2-one should be conducted in a well-ventilated chemical fume hood.[2]

  • Grounding: For operations that may generate static electricity, ensure all equipment is properly grounded to prevent ignition of any potential vapors.[4]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

Storage Plan:

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[3]

  • Location: Store in a cool, dry, and well-ventilated area away from sources of ignition.[3]

  • Segregation: Store separately from incompatible materials.[3]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.[5]

Disposal Plan: Environmental Responsibility

All chemical waste, including unused 5-Methyl-1-phenylpyrrolidin-2-one and contaminated materials, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]

Visualizing the Workflow

To further clarify the safe handling and disposal process, the following diagram outlines the key decision points and actions.

start Start: Handling 5-Methyl-1-phenylpyrrolidin-2-one assess_ppe Assess and Don Required PPE (Gloves, Goggles, Lab Coat) start->assess_ppe work_area Work in a Ventilated Fume Hood assess_ppe->work_area handling Handle with Care: - Avoid dust/vapor generation - Ground equipment - Avoid incompatibles work_area->handling end_process Process Complete handling->end_process handling->end_process No Spill/Exposure spill_exposure Spill or Exposure Occurs handling->spill_exposure decontaminate Decontaminate Work Area and Equipment end_process->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe store_waste Store Chemical Waste in a Labeled, Sealed Container dispose_ppe->store_waste waste_pickup Arrange for Hazardous Waste Disposal store_waste->waste_pickup emergency_procedure Follow Emergency Procedures: - Evacuate - First Aid - Spill Containment spill_exposure->emergency_procedure Yes report_incident Report Incident to Supervisor emergency_procedure->report_incident end_emergency End of Emergency Response report_incident->end_emergency

Caption: Workflow for Safe Handling and Disposal.

References

Sources

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